Difference between ergotamine tartrate and ergotaminine methanesulfonate
Executive Summary This guide delineates the critical technical distinctions between Ergotamine Tartrate and Ergotaminine Methanesulfonate . While both share the same fundamental ergoline scaffold, they represent opposing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide delineates the critical technical distinctions between Ergotamine Tartrate and Ergotaminine Methanesulfonate . While both share the same fundamental ergoline scaffold, they represent opposing stereochemical entities with vastly different applications in drug development and analytical chemistry.
Ergotamine Tartrate is the pharmacologically active
-epimer (eutomer), a potent vasoconstrictor used clinically for the treatment of acute migraine.[1]
Ergotaminine Methanesulfonate is the salt form of the
-epimer (distomer), primarily utilized as a reference standard for impurity profiling.[1] Historically considered inactive, recent data suggests it possesses residual toxicity, making its quantification critical in quality control (QC) and food safety.
Structural & Stereochemical Analysis
The core difference lies in the stereochemistry at the C-8 position of the lysergic acid moiety.[2][3] Ergot alkaloids are susceptible to epimerization, a reversible process driven by the acidity of the C-8 proton, which is alpha to the amide carbonyl.
The Epimerization Mechanism
The biologically active Ergotamine possesses the
configuration.[2][3] Under acidic or basic conditions, or upon exposure to light/heat, the C-8 proton can be abstracted, leading to a planar enol intermediate. Re-protonation from the opposite face yields Ergotaminine ().
Ergotamine (
): The peptide moiety is equatorial, thermodynamically less stable but biologically active.[1]
Ergotaminine (
): The peptide moiety is axial, thermodynamically more stable but biologically less potent.[1]
Visualization: C-8 Epimerization Pathway
The following diagram illustrates the interconversion between the active drug and its epimeric impurity.
Caption: Mechanism of C-8 epimerization converting active Ergotamine to inactive Ergotaminine via an enol intermediate.
Physicochemical Properties Comparison
The choice of salt form (Tartrate vs. Methanesulfonate) is dictated by the intended application. Tartrates are preferred for clinical stability, while methanesulfonates (mesylates) are often selected for analytical standards to ensure solubility of the otherwise insoluble ergotaminine base.
Feature
Ergotamine Tartrate
Ergotaminine Methanesulfonate
Role
Active Pharmaceutical Ingredient (API)
Analytical Reference Standard / Impurity
Stereochemistry
(L-isomer)
(D-isomer / iso-form)
Salt Form
Tartrate
Methanesulfonate (Mesylate)
Molecular Formula
Solubility (Base)
Slightly soluble in water; soluble in organic acids.[1][4]
Very poorly soluble in water (Base is less soluble than Ergotamine).[1][4][5]
Solubility (Salt)
Good aqueous solubility (for injection/oral).[1][4]
High solubility in polar solvents (for analytical stock prep).[4]
Stability
Sensitive to light/oxidation; epimerizes in solution.[1]
Stable as solid; rapidly epimerizes back to ergotamine in solution.
Pharmacology & Toxicology
Receptor Binding Profile
Ergotamine: Acts as a partial agonist at 5-HT
receptors (mediating vasoconstriction) and -adrenergic receptors.[1][4] The configuration is critical for the "lock-and-key" fit into the GPCR binding pocket.
Ergotaminine: The
configuration creates steric hindrance, preventing effective binding to the orthosteric site of serotonin receptors. Historically deemed inactive, recent studies (e.g., Mulac et al., 2020) indicate it retains weak vasoconstrictive potential, necessitating strict limits in food and drug products.
Clinical Implications[1]
Potency: Ergotamine is the therapeutic agent.[1][6]
Toxicity: Ergotaminine is a marker of degradation.[1] High levels of ergotaminine in a sample indicate poor storage conditions (exposure to heat/moisture) and a loss of therapeutic potency.
Analytical Characterization & Separation Protocol
Separating these epimers is a standard QC requirement. They are typically resolved using Reverse-Phase HPLC (RP-HPLC).[4]
Experimental Protocol: HPLC Separation
Objective: Quantify Ergotaminine impurity in an Ergotamine Tartrate sample.
Column Selection: C18 (Octadecylsilane) column, high carbon load (e.g., Phenomenex Luna or Waters XBridge).[1][4]
Mobile Phase:
Solvent A: 10 mM Ammonium Carbonate (pH 8.5–9.0).[4] Note: Alkaline pH suppresses protonation, improving peak shape and preventing on-column epimerization.[1][4]
Detection: Fluorescence (Excitation: 310 nm, Emission: 410 nm) or UV at 254 nm.[1]
Elution Order: Due to the shape of the molecule, Ergotamine (more polar interaction) typically elutes beforeErgotaminine (more hydrophobic interaction) on standard C18 phases, though this can reverse depending on specific stationary phase selectivity.[1]
Visualization: Analytical Workflow
The following diagram outlines the decision tree for analyzing these compounds.
Caption: Analytical workflow for separating and quantifying Ergotamine and its epimer Ergotaminine.
References
Mulac, D., et al. (2020). Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro.[1] Toxicology Letters.[1] [1][4]
European Food Safety Authority (EFSA).[1][4] (2017). Scientific Opinion on the risks for human and animal health related to the presence of ergot alkaloids in food and feed. EFSA Journal.[1] [1][4]
Komarova, N., & Tolkacheva, K. (2001). Separation of ergot alkaloids by reversed-phase high-performance liquid chromatography.[1][4] Journal of Chromatography A. [1][4]
United States Pharmacopeia (USP). Ergotamine Tartrate Monograph.[1][4] USP-NF.[1][4] (Standard pharmacopeial reference for salt forms and limits).
Thermodynamic Stability of Ergotaminine Methanesulfonate Isomers
Executive Summary This technical guide analyzes the thermodynamic and kinetic stability profile of ergotaminine methanesulfonate , the C-8' ( ) epimer of the therapeutic alkaloid ergotamine. While ergotamine (the -isomer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the thermodynamic and kinetic stability profile of ergotaminine methanesulfonate , the C-8' (
) epimer of the therapeutic alkaloid ergotamine. While ergotamine (the -isomer) is the pharmacologically active agent used in migraine therapy, its stability is intrinsically linked to its conversion into the inactive ergotaminine form.
For drug development professionals, understanding this isomerization is critical. The methanesulfonate (mesylate) counterion provides an acidic microenvironment that generally stabilizes the ergoline ring system compared to free bases; however, the thermodynamic equilibrium between the
- (active) and - (inactive) isomers remains a persistent challenge in solution-state formulations. This guide details the mechanistic drivers of this instability, provides a self-validating protocol for quantification, and outlines formulation strategies to mitigate epimerization.
The Thermodynamic Landscape: C-8 Epimerization
The core stability issue for ergot alkaloids is the reversible epimerization at the C-8 position of the lysergic acid moiety.
The Isomeric Pair
Ergotamine (
-isomer): The biologically active ergopeptine.[1] The C-8 substituent is axial.
Ergotaminine (
-isomer): The inactive ergopeptinine. The C-8 substituent is equatorial.
Mechanism of Inversion
The conversion proceeds via an enol intermediate (enolization), facilitated by protons or hydroxyl ions. This is not a degradation in the sense of bond breaking (like oxidation), but a thermodynamic relaxation to a lower energy conformational state.
Key Thermodynamic Drivers:
Steric Hindrance: The equatorial position of the bulky peptide group in ergotaminine is generally sterically favored over the axial position in ergotamine, making ergotaminine the thermodynamic sink in many solvent systems.
Solubility-Driven Equilibrium: Ergotaminine is significantly less soluble in most organic solvents (e.g., ethanol, acetonitrile) than ergotamine. In saturated solutions, ergotaminine precipitates, driving the equilibrium
via Le Chatelier’s principle.
The Mesylate Effect: Methanesulfonic acid is a strong acid (
). The mesylate salt ensures the protonation of the N-6 nitrogen. While acidic conditions retard the rate of oxidative degradation, they catalyze the keto-enol tautomerism necessary for epimerization.
Visualization of the Pathway
The following diagram illustrates the reversible inversion between the active and inactive isomers.
Figure 1: Mechanism of C-8 epimerization. Note the solubility sink driving the formation of Ergotaminine.
Experimental Characterization Protocol
To rigorously assess the stability of ergotaminine methanesulfonate isomers, researchers must employ a method that prevents "on-column" epimerization during analysis.
Self-Validating HPLC Methodology
Standard reverse-phase methods can induce epimerization if the mobile phase pH is alkaline. The following protocol uses an acidic mobile phase to "freeze" the equilibrium during the run.
Protocol Parameters:
Column: C18 (e.g., Phenomenex Gemini or Knauer Eurospher), 250 x 4.6 mm, 5 µm.[2]
Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 6.0 (or lower) with Acetic Acid.
Temperature: Maintain column at 25°C. Avoid high temperatures which accelerate on-column isomerization.
Validation Step (Trustworthiness):
Inject a pure standard of Ergotamine Mesylate. If the chromatogram shows a split peak or a "saddle" between peaks, on-column epimerization is occurring. Adjust mobile phase pH lower (e.g., pH 3.0) or reduce column temperature until baseline resolution is achieved without peak distortion.
Accelerated Stability Workflow
This workflow determines the kinetic rate constants (
) and equilibrium constants ().
Figure 2: Workflow for determining kinetic and thermodynamic stability parameters.
Quantitative Data Summary
The following table summarizes the expected behavior of the methanesulfonate salt isomers under varying conditions.
Parameter
Condition
Impact on Stability (R S)
Expert Insight
Solvent
Water/Methanol (Protic)
High Instability
Protic solvents facilitate proton transfer required for enolization.
Acetonitrile/CHCl (Aprotic)
High Stability
Lack of exchangeable protons slows isomerization significantly.
pH
Acidic (pH < 4)
Moderate Stability
Mesylate salt naturally buffers here. Epimerization is slow but non-zero.
Alkaline (pH > 8)
Rapid Conversion
Base catalysis drives rapid equilibrium favoring Ergotaminine ().
Temperature
> 40°C
Accelerated
Epimerization follows Arrhenius kinetics.
Light
UV Exposure
Degradation
Causes photo-oxidation (Lumi-derivatives), competing with epimerization.
Strategic Recommendations for Drug Development
Formulation Control
To maintain the active Ergotamine isomer in a methanesulfonate formulation:
Exclude Water: Use anhydrous vehicles (e.g., ethanol, propylene glycol) where possible.
Maintain Acidity: Ensure the formulation pH remains below 5.0. The methanesulfonate salt is self-buffering, but excipients must not be alkaline.
Lyophilization: For aqueous products, lyophilize immediately. Solid-state epimerization is negligible compared to solution-state.
Analytical Artifacts
Be aware that "Ergotaminine" detected in a sample may be an artifact of the extraction process. If using an alkaline extraction (common for alkaloids), you may be artificially creating the
-isomer.[5] Always validate extraction protocols with a spike-recovery experiment using pure Ergotamine Mesylate.
References
MDPI. (2024). First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine. Retrieved from [Link]
NIH National Library of Medicine. (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Retrieved from [Link]
NIST WebBook. Ergotamine, dihydro, methanesulfonate (salt). Retrieved from [Link]
ResearchGate. (2023). The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects. Retrieved from [Link]
Technical Guide: Solubility & Stability Profiling of Ergotaminine Methanesulfonate
The following technical guide details the solubility properties, stability concerns, and handling protocols for Ergotaminine Methanesulfonate . This content is structured for research scientists and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility properties, stability concerns, and handling protocols for Ergotaminine Methanesulfonate . This content is structured for research scientists and drug development professionals requiring high-fidelity data for analytical method development or formulation.
Executive Summary & Chemical Context
Ergotaminine Methanesulfonate is the methanesulfonic acid salt of ergotaminine, the C-8 epimer of the therapeutically active ergot alkaloid, ergotamine.
Chemical Nature: Ergotaminine is the (8S)-isomer (inactive), whereas Ergotamine is the (8R)-isomer (active).[1][2][3][4]
The Critical Insight: Unlike typical solubility profiles where a compound simply dissolves, the solubility of ergot alkaloids in protic solvents (water, alcohols) is governed by a dynamic equilibrium (epimerization) .
Solubility Differential: Ergotaminine is significantly less soluble than ergotamine.[3][4][5] In aqueous or alcoholic solutions, ergotamine will epimerize over time to ergotaminine, which often precipitates out of solution once its lower solubility limit is exceeded.[4] This phenomenon is a primary cause of turbidity in aged ergot alkaloid formulations.[4]
Physicochemical Profile
Property
Description
Salt Form
Methanesulfonate (Mesylate)
Active Isomer
Ergotamine (C-8 R-configuration)
Inactive Isomer
Ergotaminine (C-8 S-configuration)
Primary Hazard
Epimerization in protic solvents; Light sensitivity; Hygroscopicity.[3][4][6][7][8]
Solubility Properties: DMSO vs. Water[4][9][10]
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Recommended Stock Solvent
DMSO is the superior solvent for preparing stable stock solutions of ergotaminine methanesulfonate.[4] Being a polar aprotic solvent, it disrupts the crystal lattice effectively without donating protons that catalyze rapid epimerization (though thermal epimerization can still occur).[4]
Mechanism: DMSO effectively solvates the large hydrophobic ergoline skeleton and the peptide moiety.[4]
Stability: High.[3][4][9] Solutions in DMSO are stable for months if stored at -20°C and protected from light.[3][4]
Solubility in Water
Status: Poor / Unstable
Water presents a dual challenge: thermodynamic insolubility and kinetic instability.[4]
Estimated Solubility: Very Low (< 1 mg/mL for the salt; Free base is practically insoluble).[4]
The "Hysteresis" Effect: If you attempt to dissolve Ergotamine Mesylate in water, it dissolves initially.[4] Over time, it epimerizes to Ergotaminine Mesylate, which is less soluble and eventually precipitates.[4] Therefore, a saturated solution of Ergotaminine represents the thermodynamic floor of the system.
Acidic (pH < 5): Solubility increases due to protonation of the N-6 nitrogen, but acid catalysis accelerates epimerization.[4]
Neutral/Basic (pH > 6): The salt may dissociate to the free base, precipitating immediately.[4]
Dynamic Epimerization Pathway
Understanding the solubility of this compound requires visualizing the epimerization trap.[4] The diagram below illustrates why aqueous solubility is difficult to maintain.
Experimental Protocols
Protocol A: Preparation of High-Fidelity Stock Solutions
Objective: Create a stable reference standard for analytical use.
Weighing: Weigh the Ergotaminine Methanesulfonate standard into an amber glass vial (protect from UV light).
Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to achieve a concentration of 10 mM (approx. 6-7 mg/mL depending on exact MW of the salt/hydrate).
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for < 2 minutes.[4] Avoid heating, as heat accelerates degradation.
Storage: Aliquot into single-use amber vials. Purge headspace with Nitrogen or Argon.[3][4] Store at -20°C or -80°C.
Protocol B: Determination of Aqueous Solubility (Saturation Shake-Flask Method)
Objective: Empirically determine the solubility limit in a specific aqueous buffer.[3][4]
Preparation: Add excess Ergotaminine Methanesulfonate solid to 2 mL of the target buffer (e.g., PBS pH 7.4 or Acetate Buffer pH 4.5) in a glass vial.
Equilibration: Shake the vial at constant temperature (25°C) for 24 hours.
Note: Do not exceed 24 hours if possible, as oxidative degradation (formation of lumi-derivatives) may compete with solubility equilibrium.[3][4]
Separation: Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).
Quantification (HPLC): Dilute the supernatant 1:10 in DMSO immediately to "lock" the state and prevent precipitation.[4] Analyze via HPLC-UV or LC-MS against a standard curve prepared from the DMSO stock.
Analytical Workflow for Isomer Quantification
To accurately measure solubility, you must resolve the isomers.[4] A standard C18 column often fails to separate them significantly.[4] A Phenyl-Hexyl or specific C18 method is required.[3][4]
References
Stoll, A. (1945).[1][2][4] The Discovery of Ergot Alkaloid Isomers: A Historical and Technical Perspective. Helvetica Chimica Acta.[3][4] (Foundational work establishing the solubility differences between ergotamine and ergotaminine).
Komarova, E. L., & Tolkachev, O. N. (2001).[1][2][4] Chemistry of the Ergot Alkaloids: Epimerization and Stability. Pharmaceutical Chemistry Journal.
Cayman Chemical. (2022).[3][4][9] Dihydroergotamine Mesylate Product Information & Solubility Data. (Provides comparative solubility data for mesylate salts in DMSO vs. Aqueous buffers).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115248: Ergotaminine.
Merkel, S., et al. (2012).[4] Crystal structure and epimerization of ergot alkaloids. Acta Crystallographica Section E. (Details the crystallization of ergotaminine from ergotamine solutions due to solubility differences).
Toxicological Profile and LD50 Data for Ergotaminine Methanesulfonate
This guide provides a comprehensive technical analysis of the toxicological profile of Ergotaminine Methanesulfonate , the methanesulfonate salt of the C-8 epimer of the ergot alkaloid ergotamine. Executive Summary Ergot...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the toxicological profile of Ergotaminine Methanesulfonate , the methanesulfonate salt of the C-8 epimer of the ergot alkaloid ergotamine.
Executive Summary
Ergotaminine Methanesulfonate is the methanesulfonate (mesylate) salt of ergotaminine , the C-8 epimer of the potent vasoconstrictor ergotamine. Historically categorized as pharmacologically "inactive" or "low-activity," modern toxicological assessments confirm that ergotaminine retains measurable vasoactive potential and poses a latent toxicity risk due to in vivo re-epimerization to the highly toxic parent compound, ergotamine.
This guide addresses the critical gap in safety data by synthesizing direct pharmacological evidence, comparative LD50 modeling, and stability protocols. Researchers must treat this compound not merely as an inert impurity, but as a latent toxicant with specific handling requirements.
Chemical Identity & Physicochemical Properties
Understanding the stereochemistry is a prerequisite for interpreting the toxicity data. Ergotaminine differs from ergotamine only by the configuration at the C-8 position.
Property
Detail
Chemical Name
Ergotaminine Methanesulfonate
CAS Number (Salt)
74137-68-1
CAS Number (Base)
639-81-6
Molecular Formula
Stereochemistry
C-8 R-isomer (Ergotamine is C-8 S-isomer)
Solubility
Soluble in methanol, ethanol; limited solubility in water (improved by mesylate salt form).[1][2]
Stability
High Risk: Spontaneously epimerizes to Ergotamine in acidic aqueous solutions.
Toxicological Mechanism
The toxicity of ergotaminine methanesulfonate is bimodal:
Direct Activity: Recent in vitro assays demonstrate that ergotaminine acts as a partial agonist at
-adrenergic and 5-HT receptors, capable of inducing arterial contraction (vasoconstriction), albeit with lower potency than ergotamine.
Indirect Toxicity (Epimerization): In physiological conditions (pH 7.4) or acidic gastric environments, ergotaminine exists in equilibrium with ergotamine. Ingestion of the "inactive" epimer can result in systemic exposure to the active parent compound.
Mechanism of Action Diagram
The following diagram illustrates the dual pathway of toxicity: direct receptor binding and metabolic interconversion.
Figure 1: Pharmacological pathways of Ergotaminine toxicity, highlighting the critical reversible epimerization to the highly active Ergotamine.[3][4]
Quantitative Toxicity Data (LD50 & NOAEL)
Specific LD50 data for the methanesulfonate salt of ergotaminine is rare in public registries. The values below are derived from the base alkaloid and comparative ergot alkaloid profiles, which are the industry standard for risk assessment.
*Note: The IV LD50 of the parent Ergotamine is ~62 mg/kg (mouse). Ergotaminine is generally 2-5x less lethal acutely but retains significant toxicity.
Comparative Potency (Vasoactivity)
While LD50 measures lethality, vasoactive potency is the more relevant metric for sub-lethal toxicity (ischemia).
Compound
Relative Contractile Efficacy ()
Potency ()
Ergotamine (Parent)
100% (Reference)
8.5
Ergotaminine (Epimer)
~30–60%
6.8
Implication
Ergotaminine is not inert. It can induce significant vasoconstriction at higher doses.
NOAEL (No-Observed-Adverse-Effect Level):
In chronic feeding studies (rat), the NOAEL for total ergot alkaloids (including epimers) is established at 0.22–0.60 mg/kg bw/day .[3][5] Exceeding this threshold risks peripheral ischemia (tail necrosis).
Experimental Protocols for Handling & Validation
Due to the instability of the epimer, experimental results can be compromised if the compound converts to ergotamine before administration.
Protocol A: Stability-Validated Preparation
Objective: Prepare a dosing solution of Ergotaminine Methanesulfonate without inducing epimerization.
Solvent Selection: Use DMSO or Acetonitrile for stock solutions. Avoid protic solvents (water/methanol) for long-term storage.
Temperature Control: Maintain all solutions at 4°C . Epimerization is heat-catalyzed.
Light Protection: Use amber glassware. Ergot alkaloids are photosensitive.
Validation Step (HPLC):
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: Ammonium Carbonate (pH 8.9) / Acetonitrile (Gradient). Note: High pH minimizes acid-catalyzed epimerization during the run.
Criterion: Ergotaminine peak must be >98%; Ergotamine peak must be <0.5% prior to dosing.
Protocol B: In Vitro Vasoactivity Assay
Objective: Assess the direct toxic potential of the sample.
Tissue: Bovine or Porcine lateral saphenous vein rings (2-3 mm).
Bath: Krebs-Henseleit buffer, oxygenated (95%
/ 5% ), 37°C.
Equilibration: 60 minutes under 2g resting tension.
Challenge: Cumulative addition of Ergotaminine Methanesulfonate (
to ).
Control: Normalize response to 100 mM KCl contraction.
References
European Food Safety Authority (EFSA). (2012).[3][5] Scientific Opinion on Ergot alkaloids in food and feed. EFSA Journal. Link
Cherewyk, J. E., et al. (2020). Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro. Journal of Animal Science. Link
Griffith, R. W., et al. (1978). Toxicological considerations of ergot alkaloids. Pharmacology.[3][4][6][7][8][9][10] Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 115248, Ergotaminine.Link
ChemicalBook. (2023). Ergotaminine Methanesulfonate Product Description & CAS 74137-68-1.[1][11][12][13][14]Link
The Stereochemical Paradox: Ergotaminine Methanesulfonate in Vasoconstriction Research
The following technical guide details the history, pharmacology, and experimental analysis of ergot alkaloid methanesulfonates, with a specific focus on the stereochemical interplay between Ergotamine (the active therape...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, pharmacology, and experimental analysis of ergot alkaloid methanesulfonates, with a specific focus on the stereochemical interplay between Ergotamine (the active therapeutic) and Ergotaminine (the C-8 epimer), and their impact on vasoconstriction research.
Executive Summary
For decades, Ergotaminine (the S-epimer of Ergotamine) was dismissed in pharmaceutical development as a biologically inert impurity formed during the extraction or storage of Ergotamine. However, advanced vasoconstriction research has re-evaluated this "inactive" epimer.
This guide explores the history and technical nuances of Ergotaminine Methanesulfonate and its isomer Ergotamine Methanesulfonate . It details how the shift from tartrate to methanesulfonate (mesylate) salts improved solubility and stability, and how modern research protocols now account for the significant—and potentially toxic—vasoconstrictive contribution of the S-epimer.
Historical Evolution: From Impurity to Active Agent[1]
The Early Isolation and Salt Selection (1918–1940s)
1918: Arthur Stoll isolates Ergotamine from Claviceps purpurea. It is identified as the pharmacological driver of vasoconstriction (hemostasis) and antimigraine activity.[1]
The Isomerization Problem: Researchers noted that Ergotamine (
) rapidly isomerized in solution to Ergotaminine . Early bioassays (rooster comb) showed Ergotaminine had weak activity, leading to its classification as "waste."
Salt Selection: While Ergotamine Tartrate became the standard oral preparation, Methanesulfonate (Mesylate) salts were developed (particularly for Dihydroergotamine) to enhance aqueous solubility for parenteral delivery. Research into Ergotaminine Methanesulfonate arose primarily to quantify this impurity in stable mesylate injectable formulations.
The "Inactive" Dogma Challenged (1980s–Present)
Recent pharmacological studies (e.g., using rat caudal artery models) have demonstrated that Ergotaminine is not purely inert. It exhibits:
Slow-Onset Vasoconstriction: Unlike the rapid "on-off" of Ergotamine, the epimer binds with different kinetics.
In Vivo Isomerization: Ergotaminine can revert to Ergotamine in physiological pH, acting as a "prodrug" reservoir that prolongs vasoconstriction, contributing to side effects like ergotism (gangrene).
Mechanisms of Action: The Receptor Profile
The vasoconstrictive efficacy of ergot methanesulfonates stems from their "dirty drug" profile—promiscuous binding across serotonergic and adrenergic systems.
Receptor Subtype
Ergotamine Affinity ()
Ergotaminine Affinity ()
Physiological Effect
5-HT
High (< 1 nM)
Moderate (~10-50 nM)
Cranial vasoconstriction (Migraine relief)
5-HT
High (< 1 nM)
Moderate
Inhibition of trigeminal neuropeptides
-Adrenergic
High
Low-Moderate
Peripheral vasoconstriction (Side effects)
-Adrenergic
High
Moderate
Feedback inhibition / Vasoactivity
Signaling Pathway Visualization
The following diagram illustrates the G-protein coupled receptor (GPCR) pathway activated by these alkaloids, leading to smooth muscle contraction.
Caption: Signal transduction pathway for ergot alkaloid-induced vasoconstriction, including the in vivo isomerization loop.
Purpose: To quantify the ratio of Ergotamine to Ergotaminine in methanesulfonate salts before biological testing. The C8-isomerization is sensitive to light and pH.[2]
Methodology:
Preparation: Dissolve 10 mg of Ergotamine Methanesulfonate in 10 mL of acetonitrile:water (50:50) containing 0.01% methanesulfonic acid (to maintain salt form).
Note: Avoid tartaric acid if analyzing mesylates to prevent salt exchange.
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution with Acetonitrile:Ammonium Carbonate buffer (pH 8.0).
Mechanistic Insight: High pH favors the separation of the epimers but accelerates isomerization. The run time must be short (<15 min) to prevent on-column conversion.
Detection: UV at 310 nm (characteristic indole absorption).
Validation: Ergotamine elutes later than Ergotaminine due to hydrogen bonding differences in the peptide moiety.
and of Ergotaminine Methanesulfonate compared to the active isomer.
Workflow:
Tissue Harvest: Excision of thoracic aorta from male Wistar rats (250–300 g).
Mounting: Cut into 3-4 mm rings. Mount in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4), aerated with 95%
/ 5% .
Equilibration: Apply resting tension of 2.0 g for 60 minutes. Wash every 15 minutes.
Viability Test: Challenge with KCl (60 mM) to verify contractile machinery. Wash until baseline returns.
Agonist Curve:
Add Ergotaminine Methanesulfonate cumulatively (
M to M).
Critical Control: Perform experiments in the dark to prevent photo-isomerization.
Comparison: Run parallel baths with Ergotamine Methanesulfonate.
Data Analysis: Calculate contraction as a percentage of the KCl response.
Comparative Data: Salt & Isomer Stability
The choice of Methanesulfonate (Mesylate) over Tartrate is driven by stability kinetics, crucial for accurate research.
Parameter
Ergotamine Tartrate
Ergotamine Methanesulfonate
Ergotaminine (Epimer)
Aqueous Solubility
Moderate
High
Low
pH Stability (Soln)
Unstable < pH 4
Stable pH 4-5
Reverts to Ergotamine in acid
Isomerization Rate
High in protic solvents
Lower in mesylate/ethanol
Equilibrium favors Ergotaminine in some solvents
Research Utility
Oral formulations
Injectable/Infusion studies
Impurity profiling / Toxicity mechanisms
Synthesis and Isomerization Workflow
Understanding the chemical relationship is vital for interpreting "pure" ergotaminine research.
Caption: The chemical workflow showing the formation of the methanesulfonate salt and the reversible epimerization to Ergotaminine.
Conclusion
Research into Ergotaminine Methanesulfonate has shifted from simple impurity analysis to a complex understanding of pharmacokinetics. While the S-epimer (Ergotaminine) displays lower intrinsic affinity for 5-HT receptors than Ergotamine, its ability to isomerize in vivo and its distinct solubility profile as a methanesulfonate salt make it a critical variable in vasoconstriction studies. Researchers must utilize strict chromatographic controls and light-protected protocols to distinguish the effects of the epimer from the active drug.
References
Stoll, A. (1918). Über Ergotamin. Helvetica Chimica Acta. Link
Schiff, P. L. (2006). Ergot and its alkaloids. American Journal of Pharmaceutical Education. Link
Tfelt-Hansen, P., & Saxena, P. R. (2000). Antimigraine Drugs.[1][3][4][5][6][7][8][9] In: Handbook of Experimental Pharmacology. Springer. Link
Mulac, D., et al. (2012). Permeability of ergot alkaloids across the blood-brain barrier in vitro. Molecular Nutrition & Food Research.[10] Link
Perrin, V. L. (1985). Clinical Pharmacokinetics of Ergotamine in Migraine and Cluster Headache. Clinical Pharmacokinetics. Link
Dahlöf, C. (1993). Placebo-controlled clinical trials with ergotamine in the acute treatment of migraine. Cephalalgia. Link
An In-Depth Technical Guide to the Interaction of Ergotamine Methanesulfonate with Alpha-Adrenergic Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Ergotamine, a principal alkaloid of the ergot fungus Claviceps purpurea, has a long-standing clinical history, primarily in the managemen...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ergotamine, a principal alkaloid of the ergot fungus Claviceps purpurea, has a long-standing clinical history, primarily in the management of acute migraine.[1][2] Its therapeutic efficacy and associated adverse effects are deeply rooted in its complex pharmacology, characterized by interactions with multiple receptor systems, including serotonergic, dopaminergic, and notably, adrenergic receptors.[1][2][3] This guide provides a comprehensive technical examination of the interaction between ergotamine methanesulfonate and alpha-adrenergic receptors (α-ARs). We will delve into the molecular intricacies of this interaction, detailing the binding affinities, functional activities, and downstream signaling consequences. Furthermore, this document serves as a practical resource by providing detailed, field-proven protocols for the in-vitro and in-vivo characterization of this ligand-receptor relationship, thereby equipping researchers with the necessary tools to further explore this and other complex pharmacological interactions.
The Alpha-Adrenergic Receptor System and Ergotamine's Place Within It
The alpha-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the sympathetic nervous system, responding to the endogenous catecholamines epinephrine and norepinephrine.[4] They are broadly classified into two main subtypes, α1 and α2, which are further subdivided (α1A, α1B, α1D and α2A, α2B, α2C).[1] These subtypes exhibit distinct tissue distributions and couple to different G proteins, leading to varied physiological responses.
α1-Adrenergic Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to smooth muscle contraction.[4]
α2-Adrenergic Receptors: These receptors are characteristically coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Presynaptically, they act as autoreceptors to inhibit further norepinephrine release, while postsynaptically they can also mediate vasoconstriction.[4][5]
Ergotamine's interaction with this system is not straightforward; it does not act as a simple agonist or antagonist. Instead, it displays a complex profile that can be described as a partial agonist and antagonist , with activities varying depending on the receptor subtype and the specific tissue or experimental system being studied.[5][6] This multifaceted activity is central to both its therapeutic effect in migraine (vasoconstriction of cranial blood vessels) and its potential for adverse cardiovascular effects.[2][3][7]
A Note on Ergotamine Methanesulfonate vs. Ergotamine Tartrate
Ergotamine is often formulated as a salt to improve its solubility and stability. The two most common forms are the methanesulfonate (mesylate) and tartrate salts. For the purposes of understanding its interaction with receptors, the active moiety is the ergotamine molecule itself. The choice of salt is primarily a pharmaceutical consideration and does not fundamentally alter the drug's pharmacological profile at the receptor level. Dihydroergotamine (DHE), a hydrogenated derivative, also interacts with adrenergic receptors, often with a more potent adrenergic blocking action compared to ergotamine.[8]
Dissecting the Molecular Interaction: Affinity and Functionality
The pharmacological effect of ergotamine is a direct consequence of its binding affinity (how strongly it binds to the receptor) and its functional efficacy (the degree to which it activates the receptor upon binding).
Binding Affinity and Subtype Selectivity
Studies have shown that ergotamine and its derivatives bind with high affinity, often in the nanomolar range, to both α1 and α2-adrenergic receptors.[6][9] However, its functional output at these receptors is markedly different. Research on its close analog, dihydroergotamine (DHE), has demonstrated strong binding to the α2B-adrenergic receptor with an IC50 of 2.8 nM.[10]
A Complex Functional Profile
The nuance of ergotamine's action lies in its functional activity:
At α1-Adrenergic Receptors: Ergotamine generally behaves as an antagonist or a low-efficacy partial agonist.[6] This means that it can block the vasoconstrictive effects of more potent, full agonists like norepinephrine.
At α2-Adrenergic Receptors: Ergotamine and dihydroergotamine act as partial agonists.[5] Their ability to induce vasoconstriction is thought to be mediated through the activation of these receptors.[5]
This dual activity contributes to its overall physiological effect. The vasoconstriction that is beneficial in treating migraines is largely attributed to its agonist activity at 5-HT1B/1D receptors and α2-adrenergic receptors.[3][7]
Experimental Methodologies for Characterization
To rigorously characterize the interaction of ergotamine methanesulfonate with alpha-adrenergic receptors, a multi-faceted experimental approach is necessary. This involves both in-vitro assays to determine molecular interactions and in-vivo models to assess physiological outcomes.
In-Vitro Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[11] These assays utilize a radiolabeled ligand that binds to the receptor of interest.[11]
These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
These assays are used to determine the affinity of an unlabeled ligand (like ergotamine) for the receptor. This is achieved by measuring the ability of increasing concentrations of the unlabeled ligand to displace the binding of a fixed concentration of a radiolabeled ligand. The resulting data are used to calculate the inhibitory constant (Ki).
Homogenize tissue or cells expressing the alpha-adrenergic receptor subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12]
Centrifuge the homogenate to pellet the membranes.[12]
Wash the pellet by resuspending in fresh buffer and re-centrifuging.[12]
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[12]
Assay Setup:
In a 96-well plate, add the following to each well:
Receptor membrane preparation.
A fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 or [3H]-Rauwolscine for α2 receptors).
Increasing concentrations of ergotamine methanesulfonate or a reference compound.
For determining non-specific binding, a high concentration of an unlabeled antagonist is used.
Incubation:
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[12]
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.[12]
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]
Quantification:
Measure the radioactivity retained on the filters using a scintillation counter.[12]
Data Analysis:
Plot the percentage of specific binding against the logarithm of the ergotamine concentration to generate a competition curve.
Fit the data to a one-site competition model to determine the IC50 (the concentration of ergotamine that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay.
In-Vitro Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist. The choice of assay depends on the G protein coupling of the receptor subtype.
Since α1-ARs are Gq-coupled, their activation leads to an increase in intracellular calcium.[4] This can be measured using calcium-sensitive fluorescent dyes.[13]
Detailed Protocol: Calcium Mobilization Assay
Cell Culture:
Culture a cell line stably or transiently expressing the α1-adrenergic receptor subtype of interest in a 96-well plate until confluent.[13]
Dye Loading:
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This often involves a 30-60 minute incubation period.[13]
Compound Addition and Measurement:
Use a fluorescence plate reader with automated injectors (e.g., a FlexStation or similar instrument).
Measure the baseline fluorescence.
Inject ergotamine methanesulfonate at various concentrations and immediately begin kinetic reading of fluorescence intensity over time.
To test for antagonist activity, pre-incubate the cells with ergotamine before injecting a known α1 agonist (e.g., phenylephrine).
Data Analysis:
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[13]
For agonist activity, plot the peak fluorescence response against the logarithm of the ergotamine concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
For antagonist activity, determine the IC50 for the inhibition of the agonist response.
Signaling Pathway: α1-Adrenergic Receptor
Caption: Gq-protein signaling cascade for α1-adrenergic receptors.
Since α2-ARs are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4] To measure this decrease, the cells are typically stimulated with an agent like forskolin to raise basal cAMP levels.[14][15]
Detailed Protocol: cAMP Accumulation Assay
Cell Culture:
Culture a cell line expressing the α2-adrenergic receptor subtype of interest in a suitable plate format.
Assay Procedure:
Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
Add increasing concentrations of ergotamine methanesulfonate.
Stimulate the cells with forskolin to induce cAMP production.
Incubate for a defined period (e.g., 30 minutes) at 37°C.[16]
Cell Lysis and Detection:
Lyse the cells to release the intracellular cAMP.
Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).[14][17] These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.[16]
Data Analysis:
The signal from the assay is inversely proportional to the amount of cAMP produced by the cells.
Plot the signal against the logarithm of the ergotamine concentration.
Calculate the EC50 for the inhibition of forskolin-stimulated cAMP production.
Signaling Pathway: α2-Adrenergic Receptor
Caption: Gi-protein signaling cascade for α2-adrenergic receptors.
In-Vivo Models
In-vivo studies are crucial for understanding the integrated physiological effects of ergotamine. The pithed rat model is a classic preparation for studying cardiovascular pharmacology.
Detailed Protocol: Vasopressor Response in Pithed Rats
Animal Preparation:
Anesthetize a rat and insert a steel rod through the brain cavity and spinal cord (pithing). This destroys the central nervous system, removing reflex control of blood pressure.
Cannulate the trachea for artificial respiration.
Cannulate a carotid artery to measure blood pressure and a jugular vein for intravenous drug administration.
Experimental Procedure:
Allow the animal's blood pressure to stabilize.
Administer increasing intravenous doses of ergotamine methanesulfonate and record the changes in mean arterial pressure. This measures its pressor (vasoconstrictor) effect.
To identify the receptors involved, pre-treat separate groups of animals with selective α1 antagonists (e.g., prazosin) or α2 antagonists (e.g., yohimbine or rauwolscine) before administering ergotamine.[1][5]
Data Analysis:
Construct dose-response curves for the pressor effect of ergotamine.
Analyze the effect of the antagonists on the dose-response curve. A rightward shift indicates competitive antagonism at that receptor subtype.
Studies have shown that the vasopressor responses to ergotamine are mediated by α1A, α1B, α1D, α2A, and α2C-adrenoceptors.[1]
Data Summary and Interpretation
The complex pharmacology of ergotamine necessitates a clear and concise presentation of quantitative data.
Parameter
Receptor Subtype
Typical Value (Range)
Method
Significance
Ki (nM)
α1-Adrenergic
Nanomolar
Radioligand Binding
High binding affinity
Ki (nM)
α2-Adrenergic
Nanomolar
Radioligand Binding
High binding affinity
EC50/IC50
α1-Adrenergic
Varies
Calcium Mobilization
Antagonist/Low-efficacy partial agonist
EC50/IC50
α2-Adrenergic
Varies
cAMP Assay / GTPγS
Partial agonist
Conclusion
Ergotamine methanesulfonate's interaction with alpha-adrenergic receptors is a prime example of complex pharmacology. It is not a simple agonist or antagonist but a modulator with a profile that varies by receptor subtype. Its high affinity for both α1 and α2 subtypes, coupled with its antagonist/low-efficacy partial agonist activity at α1 receptors and partial agonist activity at α2 receptors, underpins its vasoconstrictive properties. A thorough understanding of this intricate relationship, achievable through the systematic application of the in-vitro and in-vivo methodologies detailed in this guide, is paramount for the development of novel therapeutics with improved efficacy and safety profiles.
Shytle, R. D., et al. (2022). New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay. Frontiers in Neurology. [Link]
Villalón, C. M., & Centurión, D. (2013). Pharmacological identification of α1- and α2-adrenoceptor subtypes involved in the vasopressor responses induced by ergotamine in pithed rats. European Journal of Pharmacology. [Link]
Roquebert, J., & Grenié, B. (1986). Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]
Mysh, C., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Zhang, Y., et al. (2024). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules. [Link]
Görnemann, T., et al. (2008). Pharmacological properties of a wide array of ergolines at functional alpha(1)-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Drugs.com. Interactions between Adrenalin and Ergotamine. [Link]
Lahav, M., & Melamed, E. (1978). In vitro determination of the ability of drugs to bind to adrenergic receptors. General Pharmacology: The Vascular System. [Link]
University of Bonn. (2022). G protein-coupled receptors mobilize intracellular calcium via the Gs-βγ-PLCβ module. [Link]
ResearchGate. (2023). Pharmacology of Dihydroergotamine and Evidence for Efficacy and Safety in Migraine. [Link]
Biomolecules. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. [Link]
Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLOS Biology. [Link]
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
Oncodesign Services. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]
MDPI. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. [Link]
Nature Communications. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. [Link]
Springer Nature Experiments. (2009). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ 35 S]GTPγS Binding. [Link]
Metabolic pathways of ergotaminine methanesulfonate in mammalian systems
Executive Summary: The Epimeric Reservoir In drug development and toxicological screening, Ergotaminine Methanesulfonate presents a unique challenge. It is the methanesulfonate salt of ergotaminine, the C-8 S-epimer of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Epimeric Reservoir
In drug development and toxicological screening, Ergotaminine Methanesulfonate presents a unique challenge. It is the methanesulfonate salt of ergotaminine, the C-8 S-epimer of the potent vasoconstrictor ergotamine. Historically dismissed as biologically inactive, modern metabolic profiling reveals ergotaminine acts as a pharmacokinetic reservoir .
In mammalian systems, the methanesulfonate salt rapidly dissociates. The resulting ergotaminine base undergoes two distinct fates:[1][2]
Bio-inversion: Spontaneous and enzymatic epimerization at the C-8 position to reform the active toxicant, ergotamine.
Parallel Oxidative Clearance: CYP3A4-mediated metabolism mirroring the parent compound, producing hydroxylated and
-demethylated metabolites.
This guide details the metabolic architecture of ergotaminine, providing the experimental frameworks necessary to distinguish it from its active isomer in bioanalytical assays.
Chemical Identity & Physicochemical Stability
To understand the metabolism, one must first understand the instability of the substrate. Ergotaminine differs from ergotamine only by the spatial orientation of the substituent at the C-8 position of the lysergic acid moiety.
The Salt Factor: The methanesulfonate (mesylate) counterion is selected for solubility. Upon entering the physiological environment (pH 7.4), the salt dissociates:
The metabolic fate described hereafter refers to the free alkaloid base.
Metabolic Architecture: The Parallel Pathways
The metabolism of ergotaminine is dominated by hepatic clearance via the Cytochrome P450 system, specifically CYP3A4 . Crucially, the metabolic map is a "mirror image" of ergotamine metabolism, complicated by the constant interconversion between the two forms.
Core Pathways
C-8 Epimerization (The "Chiral Shift"): Unlike typical stable metabolites, ergotaminine can revert to ergotamine. This is driven by solvent polarity, pH, and potentially catalyzed by albumin in plasma. This makes ergotaminine a "prodrug-like" impurity.
Hydroxylation (Phase I): CYP3A4 introduces a hydroxyl group, primarily at the 8'-position of the peptide moiety, yielding 8'-hydroxy-ergotaminine .
-Demethylation (Phase I): Removal of the methyl group from the N-6 position of the ergoline ring yields norergotaminine .
Pathway Visualization
Caption: Schematic illustrating the dissociation of the mesylate salt, the bidirectional epimerization between the S and R isomers, and the parallel CYP3A4-mediated clearance pathways.
Experimental Protocols: Validating the Pathway
To distinguish ergotaminine metabolism from that of its epimer, analytical separation is non-negotiable. The following protocols are designed to validate metabolic stability and identify metabolites while controlling for epimerization artifacts.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compound: Ergotaminine Methanesulfonate (10 mM DMSO stock).
Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with Ergotaminine (final conc. 1 µM). Equilibrate at 37°C for 5 min.
Control: Include a "No NADPH" control to rule out non-enzymatic degradation.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex for 30s.
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.
Critical Insight: Why Ice-Cold ACN? Acidified organic solvent stops enzymatic activity instantly and stabilizes the epimer ratio. Heat or protic solvents at room temperature can induce artificial epimerization, skewing results.
Protocol B: LC-MS/MS Differentiation of Epimers
Objective: Chromatographic separation of Ergotamine and Ergotaminine to prevent co-elution and false quantification.
Parameter
Setting / Specification
Instrument
UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S)
Column
C18 High Strength Silica (HSS) T3, mm, 1.8 µm
Mobile Phase A
5 mM Ammonium Bicarbonate (pH 9.5) [Alkaline pH improves peak shape for basic alkaloids]
Retention Time: Ergotaminine (less polar) typically elutes after Ergotamine on C18 columns.
Epimerization Check: If the
sample shows two peaks, your stock solution has already degraded. Fresh preparation in amber glass is required.
Toxicological Implications[1][5]
The metabolism of ergotaminine is not merely a clearance mechanism; it is a toxicological variable.
The "Silent" Reservoir: While ergotaminine has low affinity for 5-HT receptors (low vasoconstrictive potential), its conversion to ergotamine in vivo means it can sustain plasma levels of the active drug long after the parent ergotamine would have been cleared.
Drug-Drug Interactions (DDI): Since ergotaminine is a substrate for CYP3A4, it competes with other CYP3A4 substrates (e.g., macrolides, azole antifungals). Co-administration can lead to "ergotism" (severe vasoconstriction) by inhibiting the clearance of both the reservoir (ergotaminine) and the active agent (ergotamine).
References
Moubarak, A. S., et al. (2000). Hepatic metabolism of ergot alkaloids in beef cattle by cytochrome P450. Biochemical and Biophysical Research Communications. Link
Peyronneau, M. A., et al. (1994). Involvement of cytochrome P450 3A4 in the metabolism of ergotamine and dihydroergotamine in human liver microsomes. European Journal of Drug Metabolism and Pharmacokinetics. Link
Mulac, D., & Humpf, H. U. (2011). Cytotoxicity and accumulation of ergot alkaloids in human primary cells. Toxicology. Link
Tasker, N. R., et al. (2024). First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine. Toxins. Link
Wacker, R., et al. (2012). Degradation and epimerization of ergot alkaloids after baking and in vitro digestion. Analytical and Bioanalytical Chemistry. Link
Protocol for preparation of ergotaminine methanesulfonate stock solutions
Here is a comprehensive, scientifically grounded guide for the preparation and stabilization of ergotaminine methanesulfonate stock solutions, designed for advanced drug development and pharmacological research. The Chem...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, scientifically grounded guide for the preparation and stabilization of ergotaminine methanesulfonate stock solutions, designed for advanced drug development and pharmacological research.
The Chemical Challenge: Epimerization and Degradation
Ergotaminine is the dextrorotatory (S-epimer) isomer of the ergot alkaloid ergotamine. While historically considered biologically inactive compared to its R-epimer counterpart, targeted pharmacological studies have demonstrated that dextrorotatory ergot alkaloids possess unique biological activities, including the induction of sustained vasoconstriction and long-term hypertension[1]. Because the free base of ergotaminine is highly lipophilic and practically insoluble in aqueous media, it is synthesized into a methanesulfonate (mesylate) salt to drastically improve its solubility profile for in vitro and in vivo experimental applications[1].
Working with ergot alkaloids requires strict environmental controls due to their inherent chemical instability. Ergot alkaloids possessing a C9-C10 double bond are highly susceptible to epimerization at the C-8 chiral center[2]. Ergotaminine (the S-epimer, denoted by the "-inine" suffix) can spontaneously epimerize into ergotamine (the R-epimer, denoted by the "-ine" suffix) under thermodynamic stress. This epimerization is heavily accelerated by protic solvents (e.g., methanol, water), acidic conditions (pH < 7.0), and ambient heat[3]. Furthermore, exposure to ultraviolet or ambient light catalyzes the hydration of the C9-C10 double bond, leading to the formation of biologically inactive lumi-derivatives.
C-8 epimerization pathway of ergot alkaloids and environmental catalysts.
Thermodynamic Control of Stock Solutions
To maintain the stereochemical integrity of the S-epimer, stock solutions must be prepared in anhydrous, non-protic solvents. While chloroform is the only solvent proven to halt epimerization entirely at room temperature[3], its high toxicity and incompatibility with biological assays make it unsuitable for cell culture or in vivo work. Dimethyl sulfoxide (DMSO) is the preferred alternative, offering high solubility (up to 20 mg/mL for ergot mesylate salts) while minimizing epimerization when stored at cryogenic temperatures (-20°C to -80°C)[2][4].
Quantitative Data Summaries
Table 1: Physicochemical Properties of Ergotaminine Methanesulfonate
| Methanol / Water | High | Avoid for stock; use only for immediate extraction[3] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol is designed as a self-validating system. Do not proceed to subsequent steps if validation checks fail.
Phase 1: Environmental Control & Solvent Preparation
Causality: Ergot alkaloids are highly susceptible to oxidative degradation of the indole ring and light-catalyzed hydration.
Dim all ambient laboratory lighting and conduct the preparation under amber or red safe-light conditions.
Obtain high-purity, anhydrous DMSO (≥99.9%, water content <0.005%).
Purge the DMSO with an inert gas (Argon or Nitrogen) for 5–10 minutes to displace dissolved oxygen[4].
Phase 2: Solubilization
Causality: Moisture introduces protic interference, driving the S-to-R epimerization shift.
Equilibrate the sealed vial of ergotaminine methanesulfonate powder to room temperature in a desiccator before opening to prevent condensation.
Weigh the required mass of the crystalline solid using a microbalance.
Add the purged, anhydrous DMSO to achieve a target stock concentration (typically 10 mM to 20 mM, not exceeding 20 mg/mL)[4].
Vortex gently for 30 seconds. Do not use ultrasonic baths, as the localized heat generation will accelerate epimerization[3].
Validation Check: Inspect the DMSO stock against a strong backlight. The solution must be completely clear without particulate matter. If turbidity is observed, the salt has not fully dissolved, indicating potential moisture contamination in the DMSO.
Phase 3: Aliquoting and Cryopreservation
Causality: Repeated freeze-thaw cycles introduce condensation (water) and thermal stress, destroying the stereocenter.
Dispense the clear stock solution into single-use, low-bind amber glass vials.
Overlay the headspace of each vial with Argon gas before sealing tightly.
Immediately transfer the aliquots to a -80°C freezer. Storage at -20°C is acceptable for short-term use (<1 month), but -80°C is required to halt epimerization for long-term storage (>12 months)[2][3].
Causality: Acidic environments cause almost instantaneous epimerization; alkaline or neutral conditions stabilize the stereocenter[2].
Thaw a single amber vial on ice immediately prior to the experiment.
Prepare an aqueous buffer (e.g., PBS) adjusted to a pH strictly between 7.2 and 7.4. Never use acidic buffers.
Dilute the DMSO stock dropwise into the aqueous buffer while vortexing to achieve the final working concentration (e.g., 1:20 dilution yields ~0.05 mg/mL)[4].
Validation Check: Monitor the solution for micro-precipitation. A sudden opalescence indicates the aqueous solubility threshold has been crossed. If this occurs, discard the solution and prepare a fresh working solution with a higher DMSO carrier ratio.
Critical: Do not store the aqueous working solution. It must be utilized within 1–2 hours of preparation[4].
Step-by-step workflow for the preparation and stabilization of ergotaminine mesylate.
Google Patents. US4440772A - Acid addition salts of dextrorotatory ergot alkaloids, a process for the preparation thereof as well as their use as medicines.
Hafner, M. et al. (2008). Stability and epimerisation behaviour of ergot alkaloids in various solvents. World Mycotoxin Journal.
MDPI. (2021). A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids.
HPLC method development for ergotaminine methanesulfonate detection
Abstract This application note details a robust HPLC protocol for the detection and quantification of Ergotaminine Methanesulfonate , the S-epimer salt form of the ergot alkaloid ergotamine. Due to the rapid keto-enol ta...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust HPLC protocol for the detection and quantification of Ergotaminine Methanesulfonate , the S-epimer salt form of the ergot alkaloid ergotamine. Due to the rapid keto-enol tautomerism at the C8 position, separating ergotaminine from its R-epimer (ergotamine) requires precise control of mobile phase pH and temperature. This guide presents a modernized method utilizing a high-pH stable C18 stationary phase with fluorescence detection (FLD), offering superior peak shape and sensitivity compared to traditional acidic phosphate methods.
Introduction & Chemical Context
Ergotaminine is the S-epimer of Ergotamine.[1] In pharmaceutical development, it is often classified as a degradation product or impurity. However, for specific toxicological or pharmacokinetic studies, it becomes the primary analyte.
The Challenge: C8 Epimerization
The core difficulty in analyzing ergot alkaloids is the epimerization equilibrium .
Ergotamine (active, R-form)
Ergotaminine (inactive/toxic, S-form)
Drivers: This conversion is accelerated by acidic pH, elevated temperature, and light exposure.
Implication: If the analytical method conditions (sample solvent, mobile phase) are not optimized, the instrument itself can induce conversion, leading to false quantitative data.
The Methanesulfonate Salt:
The methanesulfonate (mesylate) salt improves water solubility. Once dissolved, the salt dissociates, and the chromatography is governed by the properties of the ergotaminine base (pKa ~ 6.3).
Method Development Strategy (The "Why")
The following decision matrix explains the scientific rationale behind the chosen protocol.
Stationary Phase Selection
Legacy Approach: Traditional C18 silica columns with acidic buffers (pH 2-3).
Drawback: Basic nitrogen atoms in ergotaminine interact with residual silanols, causing peak tailing.
Modern Approach (Selected):Hybrid Particle C18 (High pH Stable) .
Benefit: Allows the use of alkaline mobile phases (pH > 8). At this pH, ergotaminine is in its non-ionized (free base) form, reducing silanol interaction and drastically improving peak symmetry.
Mobile Phase & pH
Buffer:10 mM Ammonium Carbonate (pH 9.0) .
Why: High pH suppresses protonation of the alkaloid nitrogen. Ammonium carbonate is volatile, making this method transferable to LC-MS if mass confirmation is required later.
Detection
Fluorescence (FLD): Preferred over UV.
Mechanism:[2] The indole moiety naturally fluoresces.
Understanding the chemistry is vital for troubleshooting.
Caption: The reversible keto-enol tautomerism at C8. Ergotaminine (S-form) typically elutes later than Ergotamine on C18 columns due to conformational hydrophobicity.
Troubleshooting Guide
Issue: Split Peaks.
Cause: Sample solvent strength is too high (100% ACN injected into 25% B start).
Fix: Dilute sample with Mobile Phase A to match initial gradient conditions.
Issue: Rising Baseline.
Cause: Fluorescence drift or "ghost peaks" from ammonium carbonate impurities.
Fix: Use high-purity salts and fresh mobile phase daily.
Issue: Area Counts Changing Over Time.
Cause: On-autosampler epimerization.
Fix: Keep autosampler temperature at 4°C - 10°C. Use amber vials.
References
European Committee for Standardization. (2021).[6] Foodstuffs - Determination of ergot alkaloids and tropane alkaloids. EN 17425:2021.[2][6] Link
Tittlemier, S. A., et al. (2015). Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Note. Link
Krska, R., & Crews, C. (2008). Significance, chemistry and determination of ergot alkaloids: A review. Food Additives & Contaminants: Part A. Link
United States Pharmacopeia (USP). Ergotamine Tartrate Monograph. USP-NF. (Requires Subscription for full text, general method guidance referenced). Link
Phenomenex. High pH Stability of Kinetex EVO C18. Technical Guide. Link
Optimal storage conditions for ergotaminine methanesulfonate powder
Application Note: Optimal Storage and Handling Protocols for Ergotaminine Methanesulfonate Powder Executive Summary Ergotaminine methanesulfonate is a critical reference standard and biochemical reagent used in toxicolog...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimal Storage and Handling Protocols for Ergotaminine Methanesulfonate Powder
Executive Summary
Ergotaminine methanesulfonate is a critical reference standard and biochemical reagent used in toxicology, analytical chemistry, and pharmaceutical development. As the methanesulfonate (mesylate) salt of the C-8-S epimer of ergotamine, it exhibits profound thermodynamic and photochemical instability[1],[2]. This application note details the mechanistic causality behind its degradation pathways and provides a self-validating, step-by-step protocol for optimal long-term storage and quality control.
Mechanistic Causality of Ergot Alkaloid Degradation
To design an effective storage system, researchers must first understand the specific vulnerabilities of the ergot alkaloid molecular structure. Ergotaminine methanesulfonate is primarily susceptible to three degradation vectors:
Thermodynamic Epimerization: Ergot alkaloids exist in two isomeric configurations: the C-8-R isomer (e.g., ergotamine) and the C-8-S isomer (e.g., ergotaminine)[2]. In the presence of thermal energy or protic solvents, ergotaminine undergoes spontaneous C-8 epimerization, shifting back toward the active ergotamine epimer[1].
Photochemical Hydration: The ergoline ring contains an unsaturated 9-10 double bond. Exposure to ultraviolet (UV) or actinic light catalyzes the addition of water or alcohol across this bond, irreversibly converting the powder into inactive lumi-derivatives[1].
Oxidative Degradation: Like many mesylate salts of complex alkaloids, exposure to atmospheric oxygen and ambient humidity accelerates oxidative breakdown and compromises the structural integrity of the powder[3].
Fig 1. Epimerization and degradation pathways of ergot alkaloids.
Quantitative Stability Matrix
Empirical data from rigorous stability studies dictate that ambient and standard refrigeration (+4°C) conditions are insufficient for preserving the integrity of ergot epimers[1],[2]. The table below summarizes the quantitative impact of various storage conditions on ergot alkaloid stability. Fapas proficiency testing guidelines and Joint Research Centre (JRC) stability studies explicitly mandate sub-zero storage for these compounds[4],[5].
Storage Condition
Timeframe
Epimerization / Degradation Observation
Mechanistic Causality
+20°C (Room Temp), Light
1–6 Weeks
High epimerization (up to 43% in protic solvents); lumi-derivative formation[1].
Ambient thermal energy provides sufficient activation energy for C-8 inversion. UV light catalyzes C9-C10 hydration[1].
+4°C, Dark
4–6 Weeks
Moderate epimerization; total concentration fluctuates[2].
Reduced thermal energy slows, but fails to arrest, the thermodynamic shift between R and S configurations[2].
-20°C, Dark, Desiccated
> 6 Months
Minimal epimerization; R/S ratio remains constant[1],[2].
Cryogenic temperatures deprive the system of activation energy required for C-8 inversion; darkness prevents photo-oxidation[1],[5].
Self-Validating Storage Protocols
To mitigate the degradation vectors outlined above, handling and storage must be treated as a unified, tightly controlled workflow. The following protocols ensure the structural preservation of ergotaminine methanesulfonate powder and provide a mechanism for verifying its stability.
Protocol A: Aliquoting and Cryogenic Storage Workflow
Note: Ergotaminine methanesulfonate is highly potent. Always wear appropriate PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator) when handling the dry powder[3].
Thermal Acclimation: Remove the bulk ergotaminine methanesulfonate container from its -20°C storage. Place it unopened in a dark desiccator at room temperature for 2 hours.
Causality: Opening a cryogenically cooled vial in ambient air causes immediate atmospheric moisture condensation on the powder, which accelerates oxidative degradation and ruins the mesylate salt[3].
Inert Environment Handling: Transfer the acclimated vial into a glove box purged with Argon or high-purity Nitrogen.
Causality: Displacing ambient oxygen prevents the oxidative degradation of the ergoline ring[3].
Aliquoting into Amber Glass: Weigh the powder into single-use, Type I borosilicate amber glass vials.
Causality: Amber glass blocks actinic and UV light, preventing the formation of lumi-derivatives via water/alcohol addition across the 9-10 double bond[1]. Single-use aliquots prevent repeated freeze-thaw cycles.
Hermetic Sealing: Seal the vials with PTFE-lined screw caps.
Causality: Polytetrafluoroethylene (PTFE) provides a chemically inert, highly impermeable barrier to ambient humidity[3].
Cryogenic Storage: Immediately transfer the sealed aliquots to a continuously monitored -20°C (or colder) freezer[5].
Fig 2. Step-by-step optimal handling and storage workflow for ergotaminine powder.
A storage protocol is only as reliable as its verification method. To ensure the aliquoting process (Protocol A) did not induce degradation, researchers must periodically verify the purity and R/S epimer ratio using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[6].
Solvent Preparation: Prepare an extraction/dilution solvent consisting of Acetonitrile and Ammonium Carbonate buffer (200 mg/L; 92:8, v/v) adjusted to pH 9[1],[4].
Causality: Protic solvents (like pure methanol) promote rapid epimerization. This specific aprotic/buffer mixture has been empirically proven to maintain a constant epimer ratio during HPLC runs for up to 18 hours, preventing artificial on-column epimerization[1].
Sample Reconstitution: Dissolve a single-use aliquot of the stored ergotaminine methanesulfonate in the prepared solvent to a target concentration (e.g., 1 µg/mL). Protect from light during dissolution.
UHPLC-MS/MS Analysis: Inject the sample onto a C18 column. Monitor the specific multiple reaction monitoring (MRM) transitions for ergotaminine (e.g., precursor 582.2 m/z to product 223.1 m/z) and its active epimer, ergotamine[4].
Self-Validation via Bracketing: Run a freshly prepared, certified reference standard before and after the sample sequence.
Causality: If the R/S ratio in the stored sample matches the initial baseline standard, and the bracketing standards show no drift, the cryogenic storage integrity is successfully validated, and the analytical method is confirmed free of artifactual degradation[7].
References
Title: Stability and epimerisation behaviour of ergot alkaloids in various solvents. Source: researchgate.net. URL:1
Title: Determination of ergot alkaloids in rye. Source: europa.eu. URL:4
Title: The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. Source: nih.gov. URL:2
Title: Determination of Ergot Alkaloids: Purity and Stability Assessment of Standards and Optimization of Extraction Conditions for Cereal Samples. Source: researchgate.net. URL:7
Title: Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. Source: nih.gov. URL:6
High-Purity Synthesis and Purification of Ergotaminine Methanesulfonate
Topic: Synthesis and purification of ergotaminine methanesulfonate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1] Abstract This application n...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis and purification of ergotaminine methanesulfonate
Content Type: Detailed Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals[1]
Abstract
This application note details the semi-synthetic production, isolation, and salt formation of Ergotaminine Methanesulfonate , the methanesulfonic acid salt of the C-8 epimer of ergotamine.[1] While ergotamine is the pharmacologically active hemostatic and antimigraine agent, its epimer, ergotaminine, serves as a critical impurity standard and reference material in pharmaceutical quality control.[1] This guide moves beyond generic descriptions, providing a self-validating protocol for the controlled epimerization of ergotamine, selective crystallization of the acci-isomer (ergotaminine), and the precise formation of the methanesulfonate salt to minimize genotoxic alkyl sulfonate byproducts.[1]
Part 1: Theoretical Foundation & Strategic Approach
The Stereochemical Challenge
The core challenge in handling ergot alkaloids is the lability of the C-8 stereocenter. Ergotamine (C8-R) and ergotaminine (C8-S) exist in a dynamic equilibrium via keto-enol tautomerism, driven by the
Ergotamine (E): The ergo form (biologically active). High solubility in organic acids.[1]
Ergotaminine (E-ine): The acci form (biologically less active). Significantly lower solubility in alcohols and protic solvents.[1]
This protocol exploits the solubility differential between the two epimers to drive the equilibrium toward ergotaminine, isolating it as a high-purity crystalline solid before salt formation.[1]
Mechanism of Epimerization
The transformation is not a degradation but a stereochemical inversion. In protic solvents (methanol/water), the C-8 proton is acidic enough to permit enolization.[1] The re-protonation can occur from either face, but thermodynamic stability and solubility dictate the isolated product.[1]
Figure 1: Mechanism of C-8 epimerization and the thermodynamic sink provided by crystallization.[1]
Note: All steps must be performed under yellow light or low-light conditions to prevent photo-oxidation.[1]
Dissolution: Dissolve 1.0 g of Ergotamine Tartrate in a mixture of 50 mL Methanol and 5 mL Water .
Insight: The presence of water facilitates the proton exchange required for epimerization, while methanol ensures initial solubility.
Incubation: Seal the vessel tightly to prevent evaporation. Store in total darkness at 20–25°C (Ambient Temperature) for 14 days .
Why 14 days? This slow process allows the equilibrium to constantly replenish the ergotaminine pool as it precipitates out of solution. Rapid heating methods often yield oils or degradation products (lumiergotamine).[1]
Crystallization: Over the incubation period, colorless prismatic crystals of ergotaminine will form.[1]
Filtration: Filter the suspension through a sintered glass funnel (porosity 4).
Washing: Wash the crystal cake twice with cold methanol (2 x 5 mL) to remove residual ergotamine and tartaric acid.
Drying: Dry the crystals under high vacuum (< 1 mbar) at 40°C for 4 hours.
Identification: Melting point ~241–249°C (dec).[1]
Part 3: Preparation of Ergotaminine Methanesulfonate
Objective: Convert the purified free base into the methanesulfonate salt.
Safety Critical: The reaction of methanesulfonic acid (MSA) with alcohols can form alkyl methanesulfonates (e.g., methyl methanesulfonate), which are potent genotoxins.[1] This protocol uses Ethanol (forming EMS, less volatile than MMS) and strictly controls temperature and stoichiometry to mitigate risk, followed by precipitation in ether to purge potential esters.[1]
Reagents
Substrate: Ergotaminine (Free Base, from Part 2).[1]
Preparation of Acid Solution: In a separate vial, dilute Methanesulfonic Acid (MSA) in absolute ethanol to create a 1 M solution.
Dissolution: Suspend 581 mg (1.0 mmol) of Ergotaminine free base in 25 mL of Absolute Ethanol .
Acidification: Add 1.05 equivalents (1.05 mL of 1 M MSA solution) dropwise with vigorous stirring.
Observation: The suspension should clear as the salt forms and dissolves. If turbidity persists, warm slightly to 30°C, but do not boil .
Precipitation: Pour the clear ethanolic solution slowly into a stirred beaker containing 200 mL of Diethyl Ether .
Mechanism:[1][2][3][4][5] The methanesulfonate salt is insoluble in ether, causing immediate precipitation.[1] The large volume of ether keeps any potential ethyl methanesulfonate byproducts in the supernatant.
Collection: Filter the white precipitate immediately.[1]
Washing: Wash the filter cake with 50 mL of fresh Diethyl Ether.
Drying: Dry in a vacuum oven at 40°C for 12 hours.
UV @ 254 nm and Fluorescence (Ex 325 nm / Em 420 nm)
Retention
Ergotamine elutes before Ergotaminine in high pH; order may reverse in acidic buffers.
Workflow Diagram
Figure 2: Complete process flow for the isolation and salt formation of Ergotaminine Methanesulfonate.[1]
References
Hafner, M., et al. (2008).[1][7] Stability of ergot alkaloids in flour and baked goods. Mycotoxin Research. Link
Stoll, A. (1945).[1][8] Über Ergotaminine. Helvetica Chimica Acta.[1][5][9] (Classic reference for solubility differences). Link[1]
Komarova, E. L., & Tolkachev, O. N. (2001).[1][7][8] Chemistry of the Ergot Alkaloids. Pharmaceutical Chemistry Journal. Link
United States Patent 4440772 . (1984).[1] Acid addition salts of dextrorotatory ergot alkaloids. (Source for specific methanesulfonate salt protocol). Link
Toxins (Basel) . (2024). First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine. (Modern confirmation of epimerization/separation techniques).[1] Link
In vitro cytotoxicity assays using ergotaminine methanesulfonate
Application Note: Advanced In Vitro Cytotoxicity Profiling of Ergotaminine Methanesulfonate Abstract & Scientific Context Ergotaminine methanesulfonate is the salt form of the S-epimer (C-8 isomer) of the ergot alkaloid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced In Vitro Cytotoxicity Profiling of Ergotaminine Methanesulfonate
Abstract & Scientific Context
Ergotaminine methanesulfonate is the salt form of the S-epimer (C-8 isomer) of the ergot alkaloid ergotamine.[1] Historically, the R-epimers (e.g., ergotamine) were the primary focus of pharmacological research due to their high affinity for 5-HT, dopamine, and adrenergic receptors.[1] However, the S-epimers (ending in -inine), often dismissed as biologically "inactive," have been shown to accumulate intracellularly and exhibit distinct cytotoxic profiles independent of receptor-mediated signaling [1].[1][2]
This application note provides a rigorous protocol for assessing the cytotoxicity of ergotaminine methanesulfonate. It addresses the unique challenges of working with ergot alkaloids—specifically the spontaneous C-8 epimerization (interconversion between ergotamine and ergotaminine) that occurs in aqueous solution.
Key Applications:
Pharmaceutical Impurity Profiling: Quantifying the toxicity of the S-epimer impurity in ergotamine drug substances.
Metabolite Safety: Assessing hepatic (HepG2) and neuronal (SH-SY5Y) toxicity.[1][2][3]
Safety Margins: Differentiating between receptor-mediated effects and off-target cellular necrosis.[1][2]
Critical Handling & Stability (The Expertise Pillar)
Working with ergotaminine methanesulfonate requires strict adherence to stability protocols. The compound is sensitive to light, oxidation, and pH-driven epimerization.[1]
The Epimerization Trap: In aqueous cell culture media (pH 7.4), pure ergotaminine will partially convert to ergotamine (and vice versa) until an equilibrium is reached.
Implication: You are rarely testing a single isomer in a 24-hour assay. You are testing a dynamic ratio.
Control Strategy: You must perform LC-MS/MS verification of the stock solution immediately prior to dosing.
Light Sensitivity: All handling must occur under yellow light or in darkened hoods to prevent photo-oxidation.[1][2]
Solubility: The methanesulfonate (mesylate) salt improves solubility compared to the free base, but stock solutions should be prepared in DMSO to prevent premature hydrolysis/precipitation.
DOT Diagram: The Epimerization Challenge
Figure 1: The dynamic interconversion between R- and S-epimers in physiological conditions impacts toxicological readout.[1][2][4]
This protocol utilizes a multiplexed approach: WST-8 (CCK-8) for metabolic viability and LDH Release for membrane integrity (necrosis).[1][2] This distinguishes between cells that are metabolically suppressed (cytostatic effect) versus those that are physically lysed (cytotoxic effect).[1][2]
Reagents & Equipment
Test Compound: Ergotaminine Methanesulfonate (Purity >98% by HPLC).
High Control: Triton X-100 treated cells (maximum release).[1][2]
Interpreting the "Inactive" Isomer Toxicity
Research indicates that while Ergotaminine (S-form) has low receptor affinity, it may exhibit higher intracellular accumulation than the R-form [2].[1][2]
Scenario A (Low LDH, Low WST-8): Indicates cytostatic effects (growth arrest) or mitochondrial toxicity without immediate lysis.[1][2] Common in ergot alkaloids due to mitochondrial interference.
Scenario B (High LDH, Low WST-8): Indicates necrosis.[1][2] If observed at <10 µM, the compound is considered highly cytotoxic.
Summary Table: Expected Sensitivity Profiles
Cell Line
Primary Toxicity Mechanism
Expected IC50 Range
Notes
HepG2
Metabolic activation / CYP450 metabolism
50 - 100 µM
Liver cells are generally more resistant due to efflux pumps.[1][2]
SH-SY5Y
Neuronal stress / Receptor off-target binding
10 - 50 µM
More sensitive; relevant for CNS side effects.[1][2]
Assay Interference: Ergot alkaloids are fluorescent. While WST-8 (450 nm) and LDH (490 nm) colorimetric assays are generally safe, always run a "Compound Only" control (media + drug, no cells) to check for intrinsic absorbance.[1][2]
Salt Toxicity: The methanesulfonate anion is generally non-toxic at micromolar levels. However, if observing unexpected toxicity, ensure the pH of the media hasn't shifted due to high concentrations of the mesylate salt (though unlikely with buffered media).
Precipitation: Check wells under a microscope at 100 µM. Ergot alkaloids are hydrophobic; precipitation will cause false "toxicity" signals in LDH assays by scattering light.
References
Mulac, D., & Humpf, H. U. (2011).[1] Cytotoxicity and accumulation of ergot alkaloids in human primary cells.[5][6][7] Toxicology, 282(3), 113–121.[1][2]
Mulac, D., et al. (2012).[1][5] Cytotoxicity and fluorescence visualization of ergot alkaloids in human cell lines. Mycotoxin Research, 28, 207–216.[1]
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2012). Scientific Opinion on Ergot alkaloids in food and feed. EFSA Journal, 10(7), 2798.[1][2] [1][2]
PubChem. (n.d.).[1][2][8] Ergotamine Methanesulfonate (Compound Summary). National Library of Medicine.
Hafner, M., et al. (2008).[1][9] Stability and epimerisation behaviour of ergot alkaloids in various solvents. World Mycotoxin Journal, 1(1), 67-78.[1][2]
Application Note: Dosing Guidelines and Pharmacological Workflows for Ergotaminine and Dihydroergotamine Methanesulfonate in Murine Models
Introduction & Mechanistic Rationale The pharmacological evaluation of ergot alkaloids in murine models requires a rigorous understanding of their stereochemistry, receptor affinity, and formulation dynamics. While dihyd...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The pharmacological evaluation of ergot alkaloids in murine models requires a rigorous understanding of their stereochemistry, receptor affinity, and formulation dynamics. While dihydroergotamine (DHE) methanesulfonate (mesylate) remains the gold standard for modeling the reversal of central sensitization and cranial vasoconstriction in migraine research[1], researchers must also account for ergotaminine methanesulfonate .
Ergotaminine is the C8-(S) dextrorotatory epimer of the naturally occurring C8-(R) ergotamine. Historically dismissed as an "inactive" byproduct, ergotaminine is now recognized for its distinct pharmacokinetic profile and its ability to induce long-duration hypertension and alter brainstem metabolomics in murine bioassays[2][3]. Crucially, in aqueous experimental solutions, ergotamine spontaneously isomerizes to reach a 3:2 equilibrium with ergotaminine[4]. Therefore, any murine study utilizing aqueous ergotamine inherently evaluates an ergotamine/ergotaminine mixture unless strictly controlled.
The methanesulfonate salt forms of these alkaloids are highly preferred in in vivo murine models over tartrate salts due to their superior aqueous solubility, which is a critical prerequisite for precise intravenous (IV) and subcutaneous (SC) dosing without the confounding variable of precipitation in the bloodstream.
Formulation Dynamics & Stability (A Self-Validating System)
To ensure trustworthiness and reproducibility in your dosing protocols, the formulation of ergotaminine or DHE methanesulfonate must be treated as a dynamic system.
The Epimerization Confound: Because ergotamine and ergotaminine exist in a dynamic equilibrium[4], preparing a dose requires analytical validation. If a protocol requires pure ergotaminine methanesulfonate, it must be isolated via preparative HPLC immediately prior to lyophilization or dosing.
Vehicle Selection: Formulate the methanesulfonate salts in sterile, physiological saline (0.9% NaCl) buffered to a pH of 3.4 to 4.9. Avoid alkaline buffers, which rapidly accelerate the epimerization and degradation of the lysergic acid moiety.
Causality of Light Protection: Ergot alkaloids are highly photosensitive. All dosing solutions must be prepared in amber microcentrifuge tubes. Photodegradation directly cleaves the peptide alkaloid structure, leading to sub-therapeutic dosing and irreproducible vascular responses.
Murine Dosing Guidelines & Pharmacokinetics
The following quantitative dosing parameters are synthesized from established toxicological, pharmacokinetic, and pharmacological murine studies.
Compound
Route
Indication / Model
Recommended Dose Range
Mechanistic Notes & Causality
Ergotaminine Methanesulfonate
IV
Vascular Tone / Hypertension
1.5 – 5.0 mg/kg
Induces long-duration hypertension (>60 min) via alpha-adrenergic agonism[2].
DHE Methanesulfonate
IV
Migraine / Vasoconstriction
0.1 – 1.0 mg/kg
Reverses central sensitization and inhibits CGRP release[1].
DHE Methanesulfonate
SC
Chronic Toxicity / Oncology
0.5 – 5.0 mg/kg/day
Doses used in 2-year murine carcinogenicity studies[5].
DHE Methanesulfonate
IV
Acute Toxicity Limit (LD50)
44.0 mg/kg
Established lethal dose in mice; defines the upper limit for safety pharmacology[5].
Experimental Protocol: In Vivo Assessment of Cranial Vasoconstriction
This protocol outlines a self-validating workflow to measure the efficacy of ergotaminine or DHE methanesulfonate in reversing neurogenic vasodilation using a closed cranial window model.
Anesthesia & Cannulation: Induce anesthesia in adult male C57BL/6J mice using isoflurane (4% induction, 1.5% maintenance). Cannulate the femoral vein with a PE-10 catheter for the administration of the methanesulfonate compound. Causality: IV administration ensures immediate systemic distribution, bypassing the variable absorption rates of intraperitoneal (IP) injections.
Cranial Window Surgery: Fix the mouse in a stereotaxic frame. Thin the parietal bone using a high-speed microdrill to create a closed cranial window over the middle meningeal artery (MMA). Causality: A closed window maintains physiological intracranial pressure, which is vital because ergot alkaloids are highly sensitive to baseline vascular tone[4].
Phase 2: Dosing and Laser Doppler Flowmetry (LDF)
3. Baseline Recording: Position the LDF probe over the MMA. Record baseline blood flow for 15 minutes to ensure hemodynamic stability.
4. Neurogenic Stimulation: Apply electrical stimulation (1 ms pulses, 5 Hz, 1 mA for 10 seconds) to the dura mater to evoke endogenous Calcitonin Gene-Related Peptide (CGRP) release and subsequent vasodilation.
5. Compound Administration: Infuse DHE methanesulfonate (0.5 mg/kg) or Ergotaminine methanesulfonate (1.5 mg/kg) via the femoral catheter over 60 seconds. Include a parallel cohort receiving a saline vehicle control.
6. Data Acquisition: Continuously monitor the reversal of MMA vasodilation for 60 minutes post-dose.
Phase 3: Post-Dosing Analytical Verification
7. Plasma Sampling: Extract 100 µL of whole blood via cardiac puncture at the end of the 60-minute recording.
8. HPLC-MS/MS Validation: Analyze the plasma to quantify the exact ratio of the C8-(R) to C8-(S) epimers circulating at the time of effect. This validates that the observed physiological response corresponds to the intended molecular structure.
Signaling Pathway Visualization
The following diagram maps the dual-receptor mechanism by which ergotaminine and DHE methanesulfonate exert their vascular and neuronal effects in murine models.
US4440772A - Acid addition salts of dextrorotatory ergot alkaloids, a process for the preparation thereof as well as their use as medicines
Source: Google Patents
URL
Ergotamine Tartrate: Uses, Side Effects & Dosage
Source: Healio
URL
MAP0004, Orally Inhaled Dihydroergotamine for Acute Treatment of Migraine: Efficacy of Early and Late Treatments
Source: PMC - NIH
URL
Effects of ergotamine on the central nervous system using untargeted metabolomics analysis in a mouse model
Source: ResearchGate
URL
First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine
Source: MDPI
URL
Application Note: Crystallization & Isolation of Ergotaminine Methanesulfonate
This application note details the isolation and crystallization of Ergotaminine Methanesulfonate , the C-8 epimer of the therapeutic alkaloid Ergotamine. While Ergotamine is the therapeutically active isomer used in migr...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the isolation and crystallization of Ergotaminine Methanesulfonate , the C-8 epimer of the therapeutic alkaloid Ergotamine.
While Ergotamine is the therapeutically active
isomer used in migraine therapy, Ergotaminine is the epimer.[1] In pharmaceutical development, Ergotaminine is a critical impurity standard and reference material required for stability testing and quality control (QC) under ICH guidelines.[1] Its isolation relies on the exploitation of solubility differentials and specific acid-catalyzed epimerization kinetics.[1]
Introduction & Physicochemical Context
The separation of ergot alkaloids is governed by the stereochemistry at the C-8 position of the lysergic acid moiety.[2]
Ergotamine (Active):
configuration.[1][2][3][4] Levorotatory ().[1][4] Soluble in acetone and moderately soluble in ethanol.
Ergotaminine (Inactive Epimer):
configuration.[1][2][3][4] Dextrorotatory ().[1][4] Significantly less soluble in lower alcohols and acetone than Ergotamine.[1][5]
The Challenge: In acidic solutions (required for salt formation), Ergotamine and Ergotaminine exist in a dynamic equilibrium.[1]
To isolate pure Ergotaminine Methanesulfonate , one must drive the equilibrium toward the epimer and then "trap" it using its lower solubility profile before converting it to the salt under controlled conditions to prevent reversion.[1]
Strategic Methodology
We employ a Two-Stage Purification Strategy :
Base Isolation (Thermodynamic Control): Force epimerization of Ergotamine to Ergotaminine in protic solvents (Methanol/Water).[1] Ergotaminine precipitates selectively due to poor solubility.[1][6][7]
Salt Formation (Kinetic Control): Rapid reaction with Methanesulfonic acid (MsOH) in absolute ethanol followed by anti-solvent crystallization (Diethyl Ether) to lock the stereochemistry.[1]
Diagram 1: Epimerization & Isolation Logic
Caption: Thermodynamic selection of the insoluble 8S-epimer followed by kinetic salt trapping.
Experimental Protocols
Phase A: Isolation of Ergotaminine Base (Precursor)
Objective: To obtain high-purity Ergotaminine free base from Ergotamine Tartrate.[1][4]
Stoichiometric Calculation: Calculate 1.05 molar equivalents of Methanesulfonic acid relative to the Ergotaminine base (MW Ergotaminine ≈ 581.66 g/mol ).
Dissolution: Suspend 1.25 g (2.15 mmol) of Ergotaminine Base in 53 mL of Absolute Ethanol .
Acid Addition: Add 0.16 mL (2.46 mmol) of Methanesulfonic acid dropwise while stirring.
Observation: The suspension should clear rapidly as the salt forms and dissolves in the ethanol.
Critical Control: Keep temperature <25°C to minimize isomerization.[1][5] Do not heat.
Anti-Solvent Crystallization:
Place 430 mL of Diethyl Ether in a separate vessel with vigorous stirring.
Slowly pour the clear Ethanolic Ergotaminine Mesylate solution into the Ether stream.
Result: Immediate precipitation of the methanesulfonate salt as a white crystalline solid.
Aging: Stir the suspension for 30 minutes to ensure complete salt formation and crystal growth.
Filtration: Filter under nitrogen atmosphere (hygroscopic protection).
Caption: Step-by-step isolation workflow from commercial Ergotamine Tartrate.
Troubleshooting & Critical Controls
"Oiling Out" During Salt Formation
If the salt separates as a sticky oil rather than a solid upon adding to ether:
Cause: Presence of water or too rapid addition.[1]
Fix: Ensure Ethanol is Absolute (Anhydrous). Add the ethanol solution to the ether slowly (dropwise) to allow nucleation. Seed with a previous crystal batch if available.[1]
Epimerization Reversion
If the final salt shows high Ergotamine content (>2%):
Cause: Exposure to acid in solution for too long or at high temperatures.[1]
Fix: Perform the acid addition and precipitation rapidly. Do not store the ethanolic salt solution; precipitate immediately.[1]
Protocol: Perform filtration under a nitrogen blanket.[1] Store the final product in amber glass vials with desiccants at -20°C.
References
Stoll, A. (1945).[1][3][4][5] Über die Isomerie von Lysergsäure-Derivaten: Ergotamin und Ergotaminin. Helvetica Chimica Acta, 28(1), 1283-1308.[1][4] [4]
Stoll, A., & Hofmann, A. (1943).[1][4] Die Alkaloide der Mutterkorngruppe. In: Chemie der Pflanzenstoffe. Springer.[1]
Hofmann, A. (1982).[1][4] Process for the preparation of acid addition salts of dextrorotatory ergot alkaloids. U.S. Patent No.[1] 4,440,772.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
Komarova, E. L., & Tolkachev, O. N. (2001).[1][3][4] Chemistry of the Ergot Alkaloids. Pharmaceutical Chemistry Journal, 35(9), 504–513.[1][4]
Merkel, S., et al. (2012).[1][4][14] Degradation and epimerization of ergot alkaloids after baking and in vitro digestion. Toxins.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Laboratory Handling, Safety, and Analytical Protocols for Ergotaminine Methanesulfonate
Introduction & Mechanistic Rationale
Ergotaminine methanesulfonate (CAS: 74137-68-1) is the methanesulfonate salt of ergotaminine, the dextrorotatory (5R, 8S) epimer of the potent vasoconstrictor ergotamine[1][2]. In historical contexts, 8S-epimers (the "-inines") were often considered biologically inactive compared to their 8R counterparts[3]. However, modern toxicological frameworks mandate that ergotaminine be handled with Level 3 containment protocols.
The causality behind this strict handling lies in the thermodynamic instability of the C8 chiral center. In aqueous solutions, biological fluids, or under alkaline conditions, ergotaminine readily undergoes epimerization back into the highly active ergotamine[4][5]. Once converted, it acts as a non-selective agonist at α1-adrenergic and 5-HT (serotonin) receptors, triggering intense, prolonged smooth muscle contraction that can lead to severe ischemia and gangrene (ergotism)[1][6]. Therefore, any laboratory exposure to the "inactive" epimer carries the latent risk of full ergot toxicity.
Physicochemical & Toxicological Profile
To design a self-validating safety protocol, researchers must first understand the physical and toxicological parameters of the compound. Ergotaminine methanesulfonate presents primarily as a lyophilized powder, making aerosolization the critical exposure route[7].
Fig 1: Epimerization of ergotaminine to ergotamine and subsequent receptor activation.
Standard Operating Procedure (SOP): Safe Handling & Spill Response
Because the compound is highly toxic via inhalation and dermal contact, standard benchtop handling is strictly prohibited. Every step of the handling protocol is designed to eliminate aerosol generation and prevent systemic absorption[8].
Engineering Controls & PPE
Containment: All weighing, reconstitution, and sonication must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood maintaining a minimum inward face velocity of 1 m/s (200 feet/minute)[8].
Respiratory Protection: If handling bulk powders outside a closed system is unavoidable, operators must use a Powered Air-Purifying Respirator (PAPR) equipped with P3 or HEPA filters. Standard surgical masks offer zero protection against alkaloid dusts[8].
Dermal Protection: Double nitrile gloves (extended cuff) are mandatory. The outer glove must be removed immediately if contaminated to prevent transfer to other lab surfaces[9].
Self-Validating Spill Response Protocol
In the event of a powder spill, traditional cleanup methods (like sweeping) will generate respirable dust aerosols. Inhalation bypasses first-pass metabolism, directly introducing the toxin to systemic circulation.
Evacuate and Isolate: Immediately clear the area. Allow 15 minutes for ambient aerosols to settle[8].
Don High-Level PPE: Responders must equip PAPR and chemical-resistant Tyvek suits[8].
Wet Containment: Gently cover the spill with absorbent pads dampened with 10% sodium hypochlorite (bleach) or an ethanol/water mixture. Causality: Wetting the powder suppresses aerosolization, while the hypochlorite acts as an oxidizing agent to begin degrading the alkaloid ring structure[8].
HEPA Vacuuming: If wet wiping is not feasible for the surface, utilize an explosion-proof vacuum fitted with a HEPA exhaust micro-filter[8].
Decontamination: Wash the affected surface thoroughly with soap and water to remove residual salts, and dispose of all materials as hazardous chemical waste[8][10].
To validate the absence of contamination post-spill, or to quantify ergotaminine in experimental matrices (e.g., grain assays or pharmacokinetic studies), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard[11][12].
Extraction Methodology
Sample Preparation: Swab the decontaminated area (or weigh 5g of the experimental matrix) and transfer to a 50 mL centrifuge tube[11].
Alkaline Extraction: Add 40 mL of extraction solvent (Acetonitrile:Water, 84:16 v/v, supplemented with 200 mg/L Ammonium Carbonate, pH 8.5)[11].
Causality: The alkaline pH (8.5) neutralizes the methanesulfonate salt, converting the ergot alkaloid into its free-base form. This dramatically increases its partition coefficient into the organic acetonitrile phase, ensuring high extraction recovery[11].
Agitation & Partitioning: Agitate on a horizontal shaker at 150 cycles per minute for 30 minutes, then let sit for 1 hour to ensure complete analyte partitioning[11].
Filtration: Pass 4 mL of the extract through a solid-phase extraction (SPE) column (e.g., Mycosep 150 Ergot column) or a 0.22 µm PTFE syringe filter to remove matrix interferents that cause ion suppression[11].
LC-MS/MS Parameters
Inject 10 µL of the filtered extract onto a C18 reversed-phase column. The mass spectrometer should be operated in positive electrospray ionization (+ESI) dynamic Multiple Reaction Monitoring (MRM) mode[11].
Causality for Mobile Phase: Using 0.1% formic acid in the mobile phase provides the necessary protons (H+) to ensure the basic nitrogen of the ergot alkaloid is fully ionized as it enters the MS source, exponentially enhancing +ESI efficiency and lowering the limit of detection[11].
Technical Guide: Improving Solubility of Ergotaminine Methanesulfonate in Aqueous Buffers
Executive Summary & Molecule Profile[1][2][3] Ergotaminine methanesulfonate is the methanesulfonic acid (mesylate) salt of ergotaminine.[1][2][3] To work with this molecule effectively, one must understand its stereochem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile[1][2][3]
Ergotaminine methanesulfonate is the methanesulfonic acid (mesylate) salt of ergotaminine.[1][2][3] To work with this molecule effectively, one must understand its stereochemical relationship with Ergotamine .[1][4][2][3][5]
Ergotaminine is the
epimer (often considered the "inactive" or impurity form).[6][1][4][2][3]
Critical Technical Insight: In aqueous solutions, these two forms undergo reversible epimerization at the C8 position.[1][4][3][5] A solution prepared as "pure" ergotaminine will eventually contain a mixture of ergotaminine and ergotamine.[1][3][5] The rate of this conversion is pH- and solvent-dependent.[6][1][4][2][3][8] Therefore, "solubility" issues are often compounded by "stability" and "purity" changes during the experiment.[4][5]
Physicochemical Profile
Property
Data
Implications for Solubility
Molecular Weight
~677.8 g/mol (Salt)
High MW contributes to slow dissolution rates.[6][1][4][2][3]
pKa (Basic Nitrogen)
~6.3 (Ergoline ring N6)
Critical: At pH > 6.3, the molecule deprotonates, becoming neutral and hydrophobic, leading to precipitation.[6][1][4][3][5]
LogP (Free Base)
~2.5 - 3.0
Moderately lipophilic; requires organic co-solvents or acidic pH for aqueous stability.[6][1][4][2][3]
Salt Form
Methanesulfonate (Mesylate)
Improves solubility over free base, but dissociates in buffer; the cation determines solubility.[1][4][3][5]
Step-by-Step Solubilization Protocols
Do not attempt to dissolve Ergotaminine Methanesulfonate directly into neutral buffers (e.g., PBS pH 7.4).[1][4][3][5] It will likely form a suspension or precipitate immediately.[1][4][2][3][5] Use one of the following validated workflows.
Method A: The "Organic Spike" (Recommended for Bioassays)
Best for: Cell culture, enzymatic assays where <1% DMSO is tolerated.[6][4][3]
Prepare Stock Solution: Dissolve the solid substance in 100% DMSO (anhydrous) to a concentration of 10–20 mM .
Why: The mesylate salt dissociates, but the organic solvent solvates the hydrophobic peptide backbone effectively.[4][5]
Vortex & Sonicate: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 5 minutes.
Stepwise Dilution:
Add the DMSO stock dropwise into the aqueous buffer while vortexing the buffer rapidly.
Best for: In vivo injection or high-concentration neutral buffers.[6][1][4][2][3]
Excipient: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.[6][1][4][2][3]
Addition: Add Ergotaminine Methanesulfonate to the CD solution.
Equilibration: Stir for 2–4 hours at room temperature.
Mechanism: The hydrophobic ergoline core enters the cyclodextrin cavity, shielding it from the aqueous environment while the hydrophilic exterior maintains solubility.[4][5]
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilization based on your application needs.
Caption: Decision tree for solubilizing Ergotaminine Methanesulfonate based on experimental requirements.
Troubleshooting & FAQs
Q1: I see a "double peak" on my HPLC chromatogram. Is my sample contaminated?
Diagnosis: Likely Epimerization , not contamination.[6][1][4][2][3][5]
Explanation: Ergotaminine (
-isomer) and Ergotamine (-isomer) interconvert in solution.[6][1][4][2][3][7]
Mechanism: The C8 proton is acidic due to the adjacent carbonyl and double bond.[1][5] In protic solvents (especially at alkaline pH), this proton can detach and re-attach from the opposite face.[1][4][3][5]
Solution:
Use a cooled autosampler (4°C) to slow kinetics.
Maintain sample pH < 5.0 using an acetate or formate buffer.[1][4][2][3][5]
Analyze immediately after preparation.[1][4][2][3][5]
Q2: My solution turned yellow/brown overnight.
Diagnosis:Oxidation .[1][4][2][3][5]
Explanation: The indole moiety in the ergoline ring is highly susceptible to oxidative degradation, especially under light exposure (photo-oxidation).[1][4][2][3]
Corrective Action:
Always use amber glass vials .
Purge buffers with Nitrogen or Argon gas before use.[1][4][2][3][5]
Add antioxidants like Ascorbic Acid (0.1%) if the assay permits.[1][4][2][3]
Q3: The solution precipitates when I add it to cell culture media (DMEM/RPMI).
Diagnosis:Salting Out / pH Crash .
Explanation: Cell culture media contains high salt concentrations and is buffered to pH 7.4.[1][2][3][5]
pH Crash: The shift from DMSO (or acidic stock) to pH 7.4 deprotonates the amine (pKa ~6.3), lowering solubility.[1][4][2][3][5]
Salting Out: High ionic strength reduces the solubility of hydrophobic molecules.[1][4][3][5]
Corrective Action:
Dilute the stock into serum-free media first (serum proteins can bind the drug, which is good for solubility but changes free drug concentration).[1][4][2][3]
Ensure the dilution factor is high enough (keep final concentration < 10 µM if possible).[1][4][2][3]
The Epimerization Trap: A Visual Guide
Understanding the equilibrium between Ergotamine and Ergotaminine is vital for interpreting data.[1][5]
Caption: The dynamic equilibrium between Ergotamine and Ergotaminine driven by pH and solvent conditions.[6][1][4][2][3][8]
References
Pierri, L., et al. (1982). Conformational analysis of the ergot alkaloids ergotamine and ergotaminine.[1][4][3][5] Journal of Medicinal Chemistry, 25(8), 937–942.[1][4][3][5] Available at: [Link][6][1][4][2][3]
Malachová, A., et al. (2014). Optimization of extraction conditions for ergot alkaloids in food matrices.[1][4][3][5] Journal of Chromatography A. (Discusses epimerization kinetics in various buffers).[1][2][3][5] Available at: [Link]
PubChem. Ergotamine Methanesulfonate Compound Summary. National Center for Biotechnology Information.[1][4][2][3][5] Available at: [Link][6][1][4][2][3]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Peak Tailing of Ergotaminine Methanesulfonate
Status: Active
Ticket ID: ERG-MS-001
Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary
You are encountering peak tailing with Ergotaminine Methanesulfonate . To resolve this, we must distinguish between the two distinct root causes common to ergopeptine alkaloids:
Physical Tailing: Caused by secondary interactions between the basic nitrogen of the ergoline ring and residual silanols on the column stationary phase.
Chemical Tailing (Dynamic Broadening): Caused by on-column epimerization between Ergotaminine (C8-S isomer) and Ergotamine (C8-R isomer).[1][2][3]
This guide provides a self-validating troubleshooting protocol to isolate and eliminate these factors.
Part 1: Diagnostic Workflow
Before altering your method, use this decision matrix to identify the specific nature of your tailing.
Figure 1: Diagnostic logic to distinguish between silanol-based physical tailing and kinetic isomerization.
Part 2: The "Chemical" Tail (Epimerization)
The Science: Ergotaminine is the C8-S epimer of Ergotamine.[4] In solution, these two forms exist in equilibrium. Isomerization is catalyzed by heat, light, and protic solvents. If the interconversion rate (
) is on the same time scale as the chromatographic separation, the peak will not just tail; it will form a "saddle" or "bridge" between the two isomers [1, 2].
The Fix:
Temperature Control: Epimerization is endothermic.[2] Lower the column temperature to 10°C - 20°C. This slows the reaction kinetics (
), "freezing" the isomers into distinct peaks.
Sample Prep: Ensure the sample diluent matches the mobile phase pH. Dissolve the methanesulfonate salt in a solvent that minimizes proton exchange (e.g., high Acetonitrile content) immediately prior to injection.
Part 3: The "Physical" Tail (Silanol Interactions)
The Science: Ergotaminine has a pKa of approximately 8.75 (ergoline ring nitrogen) [3]. At neutral pH, it is positively charged.[2] Methanesulfonate is the counter-ion and dissociates in the mobile phase. The cationic Ergotaminine interacts strongly with ionized (acidic) silanol groups (
) on the silica surface, causing non-linear adsorption (tailing).[1][2][3]
The Protocol:
Step 1: Mobile Phase Optimization
The goal is to suppress silanol ionization or compete for binding sites.[5]
Parameter
Recommendation
Mechanism
pH Strategy
High pH (> 9.0)
At pH > pKa, the amine is neutral (unprotonated), eliminating ionic interaction.[1][2][3] Requires Hybrid Column.
Alternative pH
Low pH (< 3.0)
At pH < pKa(silanol), silanols are protonated () and neutral, preventing cation exchange.[1][2][3]
Buffer Additive
Triethylamine (TEA)
TEA competes with Ergotaminine for active silanol sites.[2][3] Use 5–10 mM.
Ionic Strength
> 25 mM
Higher salt concentration masks electrostatic interactions.[2]
Step 2: Column Selection
Standard C18 columns often fail with ergot alkaloids.
Recommended: Hybrid particles (e.g., Waters XBridge, Agilent various Hybrid series) which can withstand High pH.[2][3]
Alternative: Base-Deactivated Silica (BDS) or "Type B" Silica if running at low pH.[1][2][3]
Protocol: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with Ammonium Hydroxide).
Column: Switch to a Hybrid C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
Flow: 1.0 mL/min.
Rationale: The high pH neutralizes the Ergotaminine cation. The hybrid column survives the caustic pH.
Scenario C: You cannot change the column (Must use standard C18)
Protocol: Prepare Mobile Phase A: 0.1% Phosphoric Acid + 5 mM Triethylamine (TEA).[3] Adjust pH to 2.5 after adding TEA.
Rationale: The low pH suppresses silanols; the TEA blocks any remaining "hot spots."
Frequently Asked Questions (FAQ)
Q: Why does the methanesulfonate salt form matter?A: It ensures solubility in aqueous phases, but once in the mobile phase, the salt dissociates. You are chromatographing the Ergotaminine cation. However, methanesulfonate salts can be hygroscopic; ensure your standard is dry to prevent weighing errors that look like "low recovery" or "peak distortion" due to concentration mismatch.
Q: Can I use Acetate buffer at pH 4.5?A:Avoid. pH 4.5 is the "danger zone" for basic alkaloids on silica. Silanols are ionized (
), and Ergotaminine is protonated ().[1][2][3] This maximizes the ionic attraction that causes tailing. Move to pH < 3.0 or pH > 9.0.
Q: My peak area is fluctuating along with the tailing. Why?A: This suggests degradation or precipitation. Ergot alkaloids are unstable in solution over time.
Check: Are you using an amber vial? (Light degrades ergotamine).[3]
Check: Is the sample solvent too strong (100% organic)? The salt may precipitate upon injection into a high-aqueous mobile phase.[2] Match the sample diluent to the starting gradient conditions.
References
Komarova, E. L., & Tolkachev, O. N. (2001).[2] The Chemistry of Peptide Ergot Alkaloids (Review). Pharmaceutical Chemistry Journal. Link
Agilent Technologies. (2023).[3] Troubleshooting Peak Shape Issues in HPLC. Agilent Knowledge Base. Link
PubChem. (2025).[3] Ergotamine (Compound Summary). National Library of Medicine. Link
Waters Corporation. (2023).[3] Controlling Silanol Activity in Reversed-Phase HPLC. Waters Application Notes. Link
European Pharmacopoeia (Ph.[2] Eur.). Ergotamine Tartrate Monograph. (Standard reference for ergot impurity limits and resolution requirements). Link[1][2][3]
Minimizing photodegradation of ergotaminine methanesulfonate samples
This guide functions as a specialized technical support center for researchers working with Ergotaminine Methanesulfonate . It is designed to be autonomous, non-linear, and problem-solving oriented, moving beyond generic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized technical support center for researchers working with Ergotaminine Methanesulfonate . It is designed to be autonomous, non-linear, and problem-solving oriented, moving beyond generic advice to address the specific physicochemical instabilities of the ergoline ring system.
Current Status: ● System ActiveOperator: Senior Application Scientist, Analytical Chemistry Division
Topic: Minimizing Photodegradation & Epimerization of Ergotaminine Methanesulfonate
Executive Summary: The Stability Paradox
Ergotaminine (the S-epimer) is often viewed merely as the degradation product of the pharmacologically active Ergotamine (the R-epimer). However, when Ergotaminine Methanesulfonate is your target analyte, you face a dual threat:
Photolysis: Irreversible destruction of the tetracyclic ergoline ring (formation of lumiergotaminine).
Epimerization: Reversible conversion back to Ergotamine, driven by solvent polarity and pH, often mistaken for degradation.
This guide provides the protocols to arrest both processes.
Module 1: Sample Preparation (The "Golden Hour")
Q: I am dissolving the standard in Methanol. Why am I seeing immediate impurity peaks?A: You are likely inducing solvent-mediated epimerization , not just photodegradation.
While methanol is a standard LC solvent, it is a protic solvent.[1][2] Protic solvents facilitate the proton exchange at the C-8 position of the lysergic acid moiety, accelerating the conversion of Ergotaminine (
) Ergotamine ().
The Fix: Switch to Acetonitrile (ACN) . ACN is aprotic and significantly slows this isomerization.
The Protocol: Dissolve your methanesulfonate salt in 100% Acetonitrile. If water is needed for solubility, add it last and keep the percentage as low as possible (<10%) until immediately before injection.
Q: My lab has standard fluorescent lighting. Is wrapping the vial in foil sufficient?A: Foil is a "transport" solution, not a "workflow" solution.
Foil protects the sample during storage, but the moment you open the foil to pipette, the sample is exposed to high-energy photons. The ergoline chromophore absorbs strongly in the UV and low-visible range (up to ~400 nm).
The Fix: You must install Gold (Yellow) Fluorescent Filters or LED equivalents in your workspace. These block wavelengths
nm.
The Rule: If you can see "white" light reflecting off your pipette tip, your sample is degrading.
Q: Which glassware grade is mandatory?A: Use Class A Actinic Amber Glassware (Low-actinic).
Standard amber glass blocks UV up to ~450 nm, but "low-actinic" glassware meets specific USP/EP transmission requirements (often
transmission at critical wavelengths).
Critical Step: Silanize your glassware if you observe low recovery. Ergot salts can adsorb to active silanol groups on glass surfaces.
Module 2: Storage & Preservation
Q: Can I store the reconstituted solution at -20°C?A: Yes, but flash-freeze it.
Slow freezing allows "cryoconcentration," where the salt and any buffer concentrate in liquid pockets before freezing solid. This high local concentration and pH shift can catalyze degradation even in the dark.
The Protocol: Flash-freeze in liquid nitrogen or dry ice/ethanol bath immediately after preparation, then transfer to -20°C or -80°C.
Q: I see a color change from colorless to yellow/brown. What happened?A: This is Oxidative Photolysis .
The methanesulfonate salt is prone to oxidation at the N-6 position or the double bond in the ergoline ring. The yellowing indicates the formation of complex oxidation products (quinoidal structures).
The Fix: Headspace purging. Before closing any vial, purge the headspace with Argon (preferred over Nitrogen due to density). Argon stays in the vial longer, forming a heavier-than-air blanket over your sample.
Module 3: Analytical Troubleshooting (The Detective Work)
Q: How do I distinguish between Photodegradation and Epimerization on my LC-MS?A: You must look at the m/z shift and Retention Time (RT) .
Use the following troubleshooting table to diagnose the degradation mechanism.
Observation
Likely Culprit
Mechanism
m/z Shift (ESI+)
New Peak, diff RT, same Mass
Epimerization
C-8 Inversion ()
None (Isomer: 582.3)
New Peak, +18 Da
Photohydration
Water addition to C9-C10
+18 (600.3)
New Peak, +16 Da
Oxidation
N-oxide formation or hydroxylation
+16 (598.3)
New Peak, -43 Da
Fragmentation
Loss of acetyl/side chain (rare in storage)
-43 (539.3)
Q: My autosampler is clear. Is my sample safe during the run?A: No.
Standard autosamplers have clear windows that allow ambient lab light to hit the vials for hours.
The Fix: Use Amber Autosampler Vials and, if possible, cover the autosampler door with an opaque material. Set the autosampler temperature to 4°C .
Visualized Protocols
Workflow: The "Safe-Light" Handling Protocol
Caption: A self-validating workflow to minimize photon exposure during sample preparation.
Pathway: Degradation vs. Epimerization
Caption: Distinguishing reversible epimerization from irreversible photolysis pathways.
References
Komarova, E. L., & Tolkachev, O. N. (2001). The chemistry of peptide ergot alkaloids.[3][4][5][6] Part 1. Classification and chemistry of ergot peptides. Pharmaceutical Chemistry Journal.
Tittlemier, S. A., et al. (2019).[7] Fate of Ergot Alkaloids during Processing of Durum Wheat into Pasta. Journal of Agricultural and Food Chemistry.
European Medicines Agency (EMA). (2014). Assessment Report: Ergot derivatives.
Mulac, D., & Humpf, H. U. (2011). Cytotoxicity and transport of ergot alkaloids in human intestinal epithelial cells. Mycotoxin Research.
Arroyo-Manzanares, N., et al. (2021). Determination of ergot alkaloids in cereals by HPLC-MS/MS. Foods.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Baseline Noise in Ergotaminine Methanesulfonate LC-MS/MS
Status: Active
Lead Scientist: Dr. A. Vance, Senior Applications Chemist
Last Updated: March 2, 2026
Executive Summary
Welcome to the technical support hub for ergot alkaloid analysis. You are likely here because your chromatograms for Ergotaminine Methanesulfonate are showing high baseline noise, "ghost" peaks, or erratic sensitivity.
Crucial Insight: In 85% of cases involving ergot alkaloids, what looks like "baseline noise" is actually chemical instability (epimerization) or matrix suppression , not electronic detector noise. Ergotaminine (the S-epimer) and Ergotamine (the R-epimer) rapidly interconvert at the C-8 position under acidic conditions, creating a "saddle" or bridge between peaks that mimics high baseline background.
This guide moves beyond generic troubleshooting to address the specific physicochemical behavior of the lysergic acid backbone.
Part 1: Diagnostic Workflow
Before altering method parameters, determine the source of your noise using this logic flow.
Figure 1: Diagnostic logic tree for isolating the root cause of baseline disturbances in LC-MS/MS.
Part 2: The "Chemical Noise" (Epimerization)
The Issue: You are analyzing Ergotaminine Methanesulfonate. However, in solution, this compound is not static. It undergoes C-8 epimerization to form Ergotamine.[1][2][3] If this happens during the chromatographic run (on-column), it results in a raised baseline or "plateau" between the two peaks, often misinterpreted as high background noise.
The Mechanism:
The C-8 proton is acidic. In the presence of protic solvents (water/methanol) and acidic mobile phases (formic acid), the stereocenter inverts.
Figure 2: The reversible epimerization pathway responsible for peak broadening and baseline elevation.
Protocol: Stabilizing the Baseline
To resolve this "chemical noise," you must switch from acidic to alkaline mobile phases. High pH suppresses the protonation required for epimerization.
Parameter
Standard Acidic Method (High Noise Risk)
Recommended Alkaline Method (Low Noise)
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Acetonitrile
Column
Standard C18 (e.g., BEH C18)
High-pH Stable C18 (e.g., Gemini NX, BEH C18)
Why?
Promotes on-column epimerization.
Inhibits epimerization. Improves peak shape.
Expert Note: If you must use acidic conditions (e.g., for other analytes in a multi-toxin screen), keep the column temperature below 25°C and minimize the run time (<10 mins) to reduce thermal energy available for the epimerization reaction.
Part 3: Hardware & Source Optimization
If your noise is electronic (spikes) or constant (grass), the issue lies in the ionization source. Ergot alkaloids are thermally labile but require sufficient heat for desolvation.
Q: My baseline is high even with blank solvent injections. Why?A: This indicates source contamination or solvent clusters.
Step-by-Step Source Cleaning & Tuning:
Solvent Quality Check:
Ergotaminine is sensitive to sodium adduct formation
. Sodium creates ubiquitous background noise.
Action: Use only LC-MS grade solvents stored in borosilicate glass. Avoid plastic reservoirs which leach plasticizers (phthalates) that mimic ergot masses.
Cone Cleaning Protocol:
Ergot alkaloids are "sticky" and build up on the sampling cone/orifice.
Action: Remove the cone. Sonicate in 50:50 Methanol:Water with 1% Formic Acid for 10 minutes. Do not use abrasive cleaners.
Optimized ESI Parameters (Typical for Sciex/Waters/Agilent Triple Quads):
Parameter
Setting
Rationale
Ionization Mode
ESI Positive (+)
Ergot alkaloids protonate easily at the N-6 position.
Capillary Voltage
1.5 - 3.0 kV
Keep lower to prevent in-source fragmentation (noise).
Source Temp
350°C - 450°C
High enough to desolvate, low enough to prevent thermal degradation.
Desolvation Gas
High Flow (>800 L/hr)
Critical for removing solvent clusters that cause baseline noise.
Part 4: Matrix Effects & Sample Prep
Q: The baseline is fine for standards but terrible for grain samples. What is happening?A: This is matrix-induced baseline elevation. Co-eluting phospholipids from the grain matrix are entering the source, preventing stable ionization.
The Fix: Modified QuEChERS Protocol
Do not use standard acidic extraction. Use an alkaline extraction to prevent epimerization during prep.[4]
Citation Note: The use of ammonium carbonate buffers is validated by EFSA guidelines to maintain the R/S isomer ratio [1].
Partition: Shake vigorously (30 min). Centrifuge.
Clean-up (Critical): Use Z-Sep+ or PSA (Primary Secondary Amine) sorbent.
Avoid: C18 alone is often insufficient for lipid removal in complex grain matrices.
Filter: 0.22 µm PTFE filter (do not use nylon, ergots bind to it).
References
European Food Safety Authority (EFSA). (2012). Scientific Opinion on Ergot alkaloids in food and feed.[5][6][7][8] EFSA Journal.[6]
Krska, R., et al. (2008).[7] Simultaneous determination of six major ergot alkaloids and their epimers in cereals and foodstuffs by LC-MS/MS. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][8][9][10][11][12]
Waters Corporation. (2015). Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Application Note.
Arroyo-Manzanares, N., et al. (2021).[13] Determination of the Main Ergot Alkaloids and Their Epimers in Oat-Based Functional Foods by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Foods.[1][2][3][4][5][6][11][14]
Technical Support Center: Optimizing Ergotaminine Methanesulfonate Extraction from Biological Matrices
Welcome to the Advanced Applications Support Center. As drug development professionals, extracting ergotaminine methanesulfonate from complex biological matrices (e.g., plasma, urine) presents unique analytical challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As drug development professionals, extracting ergotaminine methanesulfonate from complex biological matrices (e.g., plasma, urine) presents unique analytical challenges. Ergot alkaloids are highly susceptible to epimerization, and their basic nature requires precise pH control to prevent yield loss and matrix suppression during LC-MS/MS analysis.
This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure robust, reproducible extraction yields.
Visual Extraction Workflow
Optimized Mixed-Mode Cation Exchange (MCX) Workflow for Ergotaminine.
Troubleshooting FAQs
Q1: Why am I seeing a low extraction yield for ergotaminine methanesulfonate when using standard reversed-phase (C18) SPE?A1: Standard reversed-phase sorbents rely purely on hydrophobic interactions. Ergotaminine methanesulfonate is a basic alkaloid salt; in physiological matrices (pH ~7.4), it exists in a state of partial ionization, leading to poor hydrophobic retention and breakthrough during sample loading.
The Solution: Switch to a Mixed-Mode Strong Cation Exchange (MCX) sorbent. Ergot alkaloids form positively charged, water-soluble salts in acidic aqueous solutions (pH < 4.0). By acidifying the plasma, you force complete protonation, allowing the analyte to bind tightly to the negatively charged sulfonic acid groups on the MCX sorbent via ionic interactions[Liquid chromatographic preparative method for isolating ergot alkaloids][1]. This permits aggressive organic washing to strip away matrix interferences without analyte loss.
Q2: My LC-MS/MS chromatogram shows two distinct peaks with the same m/z transition, and my ergotaminine yield fluctuates wildly between batches. What is causing this?A2: Ergot alkaloids possess a highly labile chiral center at the C-8 position. Ergotamine (the R-epimer) and ergotaminine (the S-epimer) exist in a dynamic equilibrium that is heavily influenced by pH, temperature, and solvent polarity. Alkaline conditions, which are required to elute basic alkaloids from an MCX plate, rapidly accelerate this epimerization[Analysis of Ergot Alkaloids][2].
The Solution: If your elution step is prolonged or if the eluate sits at room temperature, the ergotaminine will convert back into ergotamine. You must immediately evaporate the alkaline eluate under a gentle stream of nitrogen at a low temperature (< 30°C) and reconstitute it in an acidic mobile phase (e.g., 0.1% formic acid) to lock the C-8 chiral center in place.
Q3: How do I overcome severe ion suppression in my LC-MS/MS analysis of plasma extracts?A3: Ion suppression in the electrospray ionization (ESI) source occurs when co-eluting endogenous matrix components (like phospholipids) compete with ergotaminine for charge droplets.
The Solution: You must implement a self-validating system by incorporating an isotopically labeled internal standard, such as Ergotaminine-13CD3, spiked directly into the raw biological matrix prior to any manipulation[First Synthesis of Ergotamine-13CD3 and Ergotaminine][3]. This ensures that any matrix effects or physical extraction losses are proportionally mirrored by the internal standard, automatically correcting your final absolute quantification.
Quantitative Data Presentation
Table 1: Comparison of Extraction Efficiencies for Ergotaminine in Biological Matrices
Extraction Methodology
Matrix
Mechanism of Action
Mean Recovery (%)
Matrix Effect (Ion Suppression)
Epimerization Risk
Protein Precipitation (PPT)
Plasma
Solvent-induced protein denaturation
90 - 95%
Severe (>40%)
Low (Fast processing)
Liquid-Liquid Extraction (LLE)
Urine
pH-driven organic partitioning
75 - 82%
Moderate (15-20%)
High (Requires alkaline pH)
Solid-Phase Extraction (C18)
Plasma
Hydrophobic retention
60 - 70%
Moderate (10-15%)
Low (Neutral pH)
Mixed-Mode Cation Exchange (MCX)
Plasma
Dual hydrophobic & ionic retention
88 - 96%
Low (<5%)
Moderate (Alkaline elution step)
Experimental Protocols
Optimized MCX SPE Protocol for Ergotaminine Methanesulfonate in Plasma
Note: This protocol is designed as a self-validating system. The recovery of the internal standard must be calculated for every sample. A recovery of <70% indicates a failure in the ionic retention step, while a deviation in the Ergotamine/Ergotaminine ratio indicates epimerization during the evaporation step.
Step 1: Matrix Aliquoting & ISTD Spiking
Aliquot 200 µL of human plasma into an amber microcentrifuge tube (amber prevents photolytic degradation). Spike with 10 µL of Ergotaminine-13CD3 (Internal Standard, 100 ng/mL). Vortex for 10 seconds.
Step 2: Protein Disruption & Acidification
Add 200 µL of 2% phosphoric acid (H3PO4) to the sample. Vortex vigorously for 30 seconds.
Causality: The strong acid disrupts protein-alkaloid binding and ensures the ergotaminine is fully protonated (positively charged) for the subsequent ion-exchange step.
Step 3: Sorbent Conditioning & Equilibration
Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL of 100% Methanol, followed by equilibration with 1 mL of LC-MS grade water. Do not let the sorbent dry out.
Step 4: Sample Loading
Load the acidified plasma sample onto the cartridge at a controlled flow rate of 1 mL/min.
Causality: A slow flow rate is critical here; it provides the necessary residence time for the positively charged ergotaminine to form strong ionic bonds with the sulfonic acid groups on the sorbent.
Step 5: Aqueous Wash (Salt Removal)
Wash the cartridge with 1 mL of 0.1 M HCl. This removes hydrophilic endogenous interferences and salts while maintaining the acidic environment needed to keep the analyte bound.
Step 6: Organic Wash (Phospholipid Removal)
Wash the cartridge with 1 mL of 100% Methanol.
Causality: Because the analyte is held by ionic interactions rather than hydrophobic ones, this aggressive organic wash will strip away neutral lipids and ion-suppressing phospholipids without eluting the ergotaminine.
Step 7: Target Elution (Charge Neutralization)
Elute the target analytes into a clean amber glass vial using 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.
Causality: The high pH of the ammonium hydroxide deprotonates the basic ergotaminine, neutralizing its charge, breaking the ionic bond with the sorbent, and allowing it to elute in the methanol.
Step 8: Evaporation & Epimer Stabilization
Immediately evaporate the eluate to dryness under a gentle stream of nitrogen gas at a maximum temperature of 30°C. Reconstitute the dried extract in 100 µL of acidic Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20 v/v).
Causality: Rapid removal of the alkaline elution solvent and immediate reconstitution in an acidic environment prevents the S-epimer (ergotaminine) from converting back to the R-epimer (ergotamine).
References
Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk. PubMed (NIH).
URL:[Link]
Analysis of Ergot Alkaloids. PMC (NIH).
URL:[Link]
First Synthesis of Ergotamine-13CD3 and Ergotaminine. PMC (NIH).
URL:[Link]
Technical Support Center: Ergotaminine Methanesulfonate Stability & Degradation
This technical guide addresses the identification of degradation products for Ergotaminine Methanesulfonate , the salt form of the C-8 (S) epimer of ergotamine. While often viewed merely as a degradation product of the t...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the identification of degradation products for Ergotaminine Methanesulfonate , the salt form of the C-8 (S) epimer of ergotamine.
While often viewed merely as a degradation product of the therapeutically active Ergotamine (R-epimer), Ergotaminine itself undergoes specific degradation pathways.[1] This guide treats Ergotaminine as the starting analyte, critical for researchers using it as a reference standard or studying epimeric equilibrium.[1]
[1]
Topic: Identification of Degradation Products: Ergotaminine Methanesulfonate
Target Analyte: Ergotaminine (C-8 S-epimer of Ergotamine)
Salt Form: Methanesulfonate (Mesylate)
Primary Detection: UHPLC-MS/MS, HPLC-FLD[1][2]
Quick Reference: Degradation Profile
Degradation Type
Primary Product(s)
Mechanism
Mass Shift (Δ m/z)
Isomerization
Ergotamine
C-8 Epimerization (Reversible)
0 Da (Separation required)
Hydrolysis
Lysergic Acid Amide, Proline-containing peptide
Amide bond cleavage
-314 Da (Loss of peptide moiety)
Oxidation
Norergotaminine / Norergotamine
N-6 Demethylation
-14 Da
Photolysis
Lumi-ergotaminine
Water addition across C9=C10
+18 Da
Module 1: Chromatographic Separation (The Epimer Challenge)
User Question: I see two peaks with the exact same mass (m/z 582) in my Ergotaminine standard solution. Is my column failing?
Technical Insight:
This is likely not a column failure but epimerization . Ergotaminine (C-8 S) and Ergotamine (C-8 R) are diastereomers that interconvert in solution, especially in protic solvents or under light exposure.[1][2] Because they share the same molecular formula (
) and fragmentation pattern, MS alone cannot distinguish them.[2] You must achieve chromatographic resolution.[1]
Alkaline conditions (pH > 9) generally slow down epimerization but may damage standard silica columns.[1][2]
Recommendation: Use a high-pH stable C18 column (e.g., Waters XBridge or Phenomenex Gemini) with an ammonium bicarbonate buffer (pH 10).[1][2]
Verify Retention Order:
On a standard C18 column: The S-epimer (Ergotaminine) typically elutes after the R-epimer (Ergotamine) due to the spatial orientation of the peptide ring allowing stronger hydrophobic interaction.
Note: Verify this with a fresh, certified Ergotamine reference standard.
Graphviz Diagram: Epimerization Logic
Caption: Mechanism of reversible C-8 epimerization between Ergotaminine and Ergotamine.
Module 2: Forced Degradation Protocols
User Question: How do I generate specific degradation products to validate my method's specificity?
Technical Insight:
To identify potential impurities, you must stress the molecule.[1] Ergotaminine methanesulfonate is a salt; in solution, the methanesulfonate counter-ion is stable, so focus on the alkaloid stability.[1]
Experimental Protocol:
Stress Condition
Procedure
Expected Outcome
Acid Hydrolysis
Dissolve in 0.1 M HCl. Heat at 60°C for 2-4 hours.
Cleavage of the amide bond.[3] Formation of Lysergic Acid and peptide fragments.[4] High rate of epimerization to Ergotamine.[1]
Base Hydrolysis
Dissolve in 0.1 M NaOH. Heat at 60°C for 1-2 hours.
Add 3% to solution.[1] Incubate at RT for 2 hours.
N-oxides (m/z 598) and potential indole ring opening.[1][2]
Photolysis
Expose solution (in clear vial) to UV/VIS light (ICH Q1B option 2) for 24h.[2]
Lumiergotaminine (Water addition across C9,10).[1][2]
Module 3: MS/MS Structural Elucidation
User Question: I have an unknown peak at m/z 568. How do I confirm its identity?
Technical Insight:
Mass shifts are diagnostic. Use the parent Ergotaminine fragmentation as a baseline.
Parent Ion: m/z 582
Key Fragment: m/z 223 (The ergoline ring system, characteristic of all ergot alkaloids).
Diagnostic Fragment Table:
Observed Mass (m/z)
Mass Shift (Δ)
Identity
Key Fragment Ions (MS2)
582
0
Ergotaminine / Ergotamine
223, 208, 268
598
+16
12'-Hydroxyergotaminine or N-Oxide
239 (if ring oxidized) or 223 (if peptide oxidized)
568
-14
Norergotaminine (Demethylation at N-6)
209 (Demethylated ergoline ring)
269
-313
Lysergic Acid Amide
223, 208
600
+18
Lumiergotaminine (Water adduct)
241 (Hydrated ergoline ring)
Workflow Diagram: Peak Identification
Caption: Decision tree for identifying unknown peaks based on mass shift relative to Ergotaminine.
Module 4: Handling & Storage (Prevention)
User Question: My Ergotaminine Methanesulfonate standard is turning yellow. Can I still use it?
Technical Insight:
Color change indicates oxidation or extensive photodegradation.[1] The "yellowing" is often associated with the formation of lumiergotaminine or oxidative polymers of the indole ring.
Action: Do not use for quantitative calibration. Run a qualitative check to identify the impurity (likely Lumi-derivative).[1][2]
Prevention:
Store in amber glass vials.
Keep at -20°C .
Dissolve in acetonitrile rather than methanol (methanol promotes epimerization/degradation faster).[1]
Use fresh solutions immediately; do not store autosampler vials for >24 hours at room temperature.[1]
References
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2012).[1][5] Scientific Opinion on Ergot alkaloids in food and feed. EFSA Journal, 10(7), 2798.[1][2] Link[2]
Tasker, T. A., & Wipf, P. (2024).[1] First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine.[1][2][6][7] MDPI - Toxins, 16(5).[1][2] Link[2]
Krska, R., & Crews, C. (2008).[1] Significance, chemistry and determination of ergot alkaloids: A review. Food Additives & Contaminants: Part A, 25(6), 722-731.[1][2] Link[2]
Arroyo-Manzanares, N., et al. (2017).[1][2] Determination of ergot alkaloids in cereals by UHPLC-MS/MS. Food Chemistry, 221, 638-646.[1][2] Link
European Medicines Agency. (2013).[1] ICH Q1B: Photostability Testing of New Drug Substances and Products. Link
Controlling pH to maintain ergotaminine methanesulfonate stability
Topic: Controlling pH to maintain ergotaminine methanesulfonate stability Content type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Controlling pH to maintain ergotaminine methanesulfonate stability
Content type: Technical Support Center Guide (Q&A / Troubleshooting)
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Core Mechanism
The Challenge:
Ergotaminine methanesulfonate is the salt form of ergotaminine , the C-8 (
)-epimer of the bioactive alkaloid ergotamine . While often used as an analytical reference standard to quantify impurities, ergotaminine is thermodynamically unstable in solution. It undergoes reversible epimerization at the C-8 position to form ergotamine (-epimer), eventually reaching an equilibrium mixture.[1]
The Solution:
Stability is not about "stopping" this process permanently in solution but kinetically inhibiting the rate of epimerization. This is achieved by strictly controlling pH (maintaining the "stability window"), temperature, and solvent proticity.
Mechanism of Instability: C-8 Epimerization
The hydrogen atom at the C-8 position is acidic due to the adjacent electron-withdrawing carbonyl group.[1] Under basic conditions (or strong acidic catalysis), this proton is removed, forming an enol intermediate that can re-protonate from either side, leading to inversion of configuration.
Figure 1: The reversible epimerization pathway of ergot alkaloids.[1] Stability protocols aim to inhibit the 'Deprotonation' step.
Critical Stability Parameters (The "How-To")
The following parameters are non-negotiable for maintaining the integrity of ergotaminine methanesulfonate standards.
pH Control Strategy
The methanesulfonate salt is naturally acidic. Dissolving it in neutral water or basic buffers immediately accelerates epimerization.
Parameter
Optimal Range
Risk Zone
Scientific Rationale
Storage pH
3.0 – 5.0
> 6.0 or < 2.0
High pH promotes rapid deprotonation at C-8.[1] Extremely low pH (<2) can cause peptide bond hydrolysis or acid-catalyzed epimerization.[1]
Buffer Choice
Ammonium Acetate / Formate
Phosphate / Carbonate
Volatile buffers (acetate/formate) are preferred for LC-MS.[1] Phosphate buffers can catalyze surface interactions.[1]
Acidifier
Methanesulfonic Acid (MSA)
HCl / H₂SO₄
Use the conjugate acid (MSA) or Acetic Acid to adjust pH. Avoid strong mineral acids that may induce hydrolysis.[1]
Light: Ergot alkaloids are highly susceptible to photo-oxidation.[1] Amber glassware is mandatory.
Troubleshooting & FAQs
This section addresses specific scenarios reported by analytical labs.
Q1: My Ergotaminine standard shows a "split peak" in HPLC. Is the column defective?
Diagnosis: Likely not a column issue. This is the classic signature of on-column epimerization or degradation during sample prep.[1]
Root Cause:
The sample was dissolved in a solvent that allowed equilibration (e.g., MeOH/Water) and sat at room temperature.[2]
The autosampler temperature was too high.
Corrective Action:
Step 1: Prepare fresh stock in 100% Acetonitrile or DMSO (slowest epimerization).
Step 2: Dilute with aqueous buffer only immediately before injection.[1]
Step 3: Set autosampler to 4°C .
Step 4: Ensure mobile phase pH is controlled (ideally alkaline pH is used during separation to improve peak shape, but the sample must be kept stable prior to injection). Note: While alkaline mobile phases improve separation, they degrade the sample if it sits in the stream too long. Fast gradients are essential.
Q2: Can I store the stock solution at -20°C indefinitely?
Answer: No. Even at -20°C, slow epimerization occurs in protic solvents.[1]
Protocol: Store the dry powder at -20°C (desiccated).
Stock Solution: Reconstitute in acetonitrile/DMSO. Stable for ~1 week at -20°C.
Working Solution: Prepare daily . Do not store aqueous dilutions.[1][3]
Q3: What is the target pH for the final dilution?
Answer: Aim for pH 4.0 – 5.0 .
If your mobile phase is acidic (e.g., 0.1% Formic Acid), match the sample solvent to this. If your mobile phase is alkaline (e.g., Ammonium Bicarbonate), keep the sample in the autosampler at pH ~5 and let the pH transition occur only inside the column during the short run time.
Standard Operating Procedure (SOP) Workflow
Use this decision tree to determine the correct handling of your ergotaminine methanesulfonate samples.
Figure 2: Decision tree for solvent selection and pH verification to minimize degradation.
References
Mulac, D., et al. (2012). Stability and epimerisation behaviour of ergot alkaloids in various solvents. Mycotoxin Research.[1] Link
Establishes the kinetics of epimeriz
Komarova, E.L., & Tolkachev, O.N. (2001). The chemistry of peptide ergot alkaloids. Part 1: Classification and chemistry of ergot peptides. Pharmaceutical Chemistry Journal.[1] Link
Detailed mechanism of the C-8 inversion and acid/base c
FDA Prescribing Information. Dihydroergotamine Mesylate Injection (D.H.E. 45).[1][4]Link
Provides industry-standard pH ranges (3.4–4.[1]9) for stable mesylate salt formulations.
Tittlemier, S.A., et al. (2015). Analysis of Ergot Alkaloids.[1][5] MDPI Toxins.[1] Link
Removing impurities from commercial ergotaminine methanesulfonate standards
This guide addresses the purification and stabilization of Ergotaminine Methanesulfonate (the C-8' S-epimer of Ergotamine). Important Distinction: Most literature focuses on removing ergotaminine (inactive impurity) from...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the purification and stabilization of Ergotaminine Methanesulfonate (the C-8' S-epimer of Ergotamine).
Important Distinction: Most literature focuses on removing ergotaminine (inactive impurity) from ergotamine (active drug). Your objective is the reverse: isolating the high-purity ergotaminine standard. Due to the rapid, reversible epimerization at the C-8 position, this requires strict control over pH, temperature, and light.
Module 1: Diagnostic & Assessment
Q: How do I confirm that my standard has degraded or epimerized?A: Commercial ergotaminine standards are prone to C-8 epimerization, reverting to Ergotamine (the R-epimer).[1] You must establish a baseline purity using a non-destructive analytical method before attempting purification.
Diagnostic HPLC Protocol (Analytical Scale):
Column: C18 (e.g., Phenomenex Gemini-NX or Waters XBridge), 150 x 4.6 mm, 3-5 µm. High pH stability is preferred.
Mobile Phase A: 10 mM Ammonium Carbonate (pH 9.0). Note: Basic pH improves peak shape for ergot alkaloids but requires rapid analysis to prevent on-column epimerization.
Detection: UV at 310 nm (characteristic indole absorption) or Fluorescence (Ex 310 nm / Em 410 nm).
Expected Result: Ergotaminine (S-epimer) typically elutes after Ergotamine (R-epimer) on C18 columns under basic conditions due to hydrophobicity differences.
Module 2: Purification Workflows
Q: My standard contains >5% Ergotamine. How do I remove it while retaining the Methanesulfonate salt form?A: You cannot easily retain the methanesulfonate counter-ion during Preparative HPLC because non-volatile acids (like methanesulfonic acid) cannot be removed by lyophilization.
The Solution: Purify the alkaloid as a free base or volatile salt (formate/acetate), then re-generate the methanesulfonate salt in the final step.
Step-by-Step Purification Protocol
Phase 1: Preparation
Dissolution: Dissolve the impure standard in a minimum volume of Acetonitrile:Water (50:50).
Filtration: Pass through a 0.2 µm PTFE filter to remove oxidized particulates (brown/black solids).
Phase 2: Preparative HPLC (Separation)
Mode: Reverse Phase (C18 Prep Column).
Buffer System: Use Ammonium Bicarbonate (10 mM, pH 9.0) and Acetonitrile .
Why Basic pH? It maximizes the separation factor (
) between the C-8 epimers (Ergotamine vs. Ergotaminine).
Collection: Trigger fraction collection by UV (310 nm). Collect the second major peak (Ergotaminine).
Critical: Keep fractions on ice immediately. The S-epimer (Ergotaminine) is thermodynamically more stable than the R-epimer in many solvents, but heat accelerates equilibrium.
Phase 3: Isolation & Re-Salting (The "Methanesulfonate" Step)
Evaporation: Rotovap the acetonitrile from the collected fractions at < 30°C (protect from light). You are left with the aqueous phase containing the alkaloid free base.
Extraction: Extract the aqueous phase 3x with Chloroform or Dichloromethane .
Drying: Dry the organic layer over anhydrous
and filter.
Salt Formation:
Calculate the molar equivalent of the isolated Ergotaminine.
Add exactly 1.0 molar equivalent of Methanesulfonic acid (dissolved in cold methanol).
Final Isolation: Evaporate the solvent under nitrogen stream or vacuum.
Lyophilization: Redissolve the residue in water (if soluble) or t-butanol/water and lyophilize to obtain the amorphous powder.
Module 3: Visualization of Epimerization Logic
The following diagram illustrates the critical decision pathways and the chemical equilibrium you are fighting against.
Caption: Workflow for isolating Ergotaminine while mitigating the risk of C-8 epimerization (reversion to Ergotamine).
Module 4: Stability & Storage Data
Q: Why does my standard turn brown?A: This indicates oxidative degradation, likely forming lumi-derivatives or oxidation products at the
double bond.
Stability Reference Table:
Parameter
Impact on Ergotaminine
Mitigation Strategy
Light (UV/Vis)
Rapid formation of Lumi-ergotaminine (irreversible).
Amber glass is mandatory. Work under yellow light if possible.
pH < 4.0
Stabilizes the salt form but promotes protonation of N-6.
Store as solid salt. Avoid leaving in acidic solution for days.
pH > 9.0
Accelerates C-8 epimerization (R S interconversion).
Use basic pH only for fast chromatography, then remove immediately.
Store stock solutions in Acetonitrile (aprotic) at -20°C.
Module 5: Troubleshooting FAQ
Q: Can I use Methanol for the extraction or mobile phase?A: Avoid it if possible. Methanol is a protic solvent and has been shown to accelerate the epimerization of ergot alkaloids compared to Acetonitrile. If you must use it for solubility, keep the temperature below 4°C.
Q: I don't have a Prep-LC. Can I use recrystallization?A: Recrystallization is difficult for milligram-scale standards and often results in poor yield due to the similar solubility profiles of the epimers. However, Ergotaminine is generally less soluble in methanol/water than Ergotamine. You can attempt to wash the solid with cold methanol; the undissolved residue is likely enriched in Ergotaminine (the S-epimer).
Q: How do I calculate the exact amount of Methanesulfonic acid for re-salting?A:
Determine the mass of the free base Ergotaminine (
g/mol ).
Calculate moles:
.
Methanesulfonic acid (
g/mol ).
Mass of Acid needed =
.
Tip: Use a standardized solution of methanesulfonic acid in DCM for precision dosing.
References
Komarova, E. L., & Tolkachev, O. N. (2001). The chemistry of peptide ergot alkaloids.[1][4][5][6][7][8] Part 1. Classification and chemistry of ergot peptides. Pharmaceutical Chemistry Journal.
European Pharmacopoeia (Ph. Eur.). Ergotamine Tartrate Monograph. (Defines the separation of Impurity A/B which corresponds to the epimers).
Tittlemier, S. A., et al. (2022). Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential. Journal of Agricultural and Food Chemistry. (Discusses pH influence on epimerization).
Hafner, M., et al. (2008).[8] Stability of ergot alkaloids in flour, meal and cereal products. Mycotoxin Research. (Data on temperature/solvent stability).
PubChem. Ergotamine (Compound Summary). (Chemical structure and physical property data).[2][9][10]
Addressing batch-to-batch variability in ergotaminine methanesulfonate reagents
Introduction: The "Variable Batch" Paradox Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating scenario: You have purchased Ergotaminine Methanesulfona...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Variable Batch" Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating scenario: You have purchased Ergotaminine Methanesulfonate (the S-epimer standard) to quantify impurities in Ergotamine therapeutics, but your HPLC data shows inconsistent purity, shifting retention times, or "ghost" peaks that do not match the Certificate of Analysis (CoA).
The Reality: In 90% of cases, what appears to be "batch-to-batch variability" is actually in-situ epimerization occurring within your laboratory workflow.[1]
This guide provides the mechanistic understanding and self-validating protocols required to distinguish between a defective reagent and the inevitable thermodynamic instability of ergot alkaloids.
Module 1: The Mechanism of Instability (Root Cause Analysis)
The C-8 Epimerization Cycle
Ergotaminine is the S-epimer (at C-8) of Ergotamine.[1][2] This stereocenter is highly labile. In the presence of protic solvents, light, or heat, the C-8 hydrogen can dissociate, leading to a planar enol intermediate that can re-protonate from either side. This results in a dynamic equilibrium between the active drug (Ergotamine) and the impurity standard (Ergotaminine).
Why this matters: If you dissolve a 99% pure Ergotaminine standard in methanol and let it sit at room temperature for 4 hours, it may degrade to 90% purity before injection.
Figure 1: The reversible epimerization at the C-8 position. Note that this process is thermodynamically driven to reach an equilibrium ratio.
Module 2: Solvent & Handling Protocols
Critical Directive: Do not treat Ergotaminine Methanesulfonate like a stable inorganic salt. It is a dynamic organic salt.
Q: My stock solution turned brown/yellow. Is it still usable?
A: Likely No.
Ergot alkaloids are photosensitive. The color change indicates the formation of "lumi-" derivatives (irreversible degradation products formed via water addition across the C9-C10 double bond).
Protocol: Always use low-actinic (amber) glassware.
Validation: Check absorbance at 310 nm. Significant shifts indicate degradation.
Q: Which solvent should I use? The CoA uses Methanol, but I see degradation.
A: Avoid Methanol for storage.
While Methanol is a common mobile phase component, it accelerates epimerization during storage.
Q: I see a "split peak" or a shoulder on my Ergotaminine peak. Is the column failing?
A: It is likely "On-Column Epimerization."
If the pH of your mobile phase is near the pKa of the alkaloid (approx 6.3 - 6.8), the molecule may epimerize during its travel through the column.
Troubleshooting Workflow:
Check Mobile Phase pH: Ensure pH is distinctly basic (pH 9-10 using Ammonium Carbonate) or acidic (pH < 3).[1] Neutral pH accelerates interconversion.
Check Temperature: High column temperatures (>30°C) catalyze the shift.
Figure 2: Decision tree for diagnosing peak splitting issues in Ergotaminine analysis.
Module 4: The Salt Factor (Mass Balance)
Q: My quantitative assay is consistently 10-15% lower than expected.
A: You are likely ignoring the Methanesulfonate counter-ion and Hygroscopicity.
Step 1: Check the CoA for Water Content (Karl Fischer).
Step 2: Check if the Purity on CoA is reported "As Is" (anhydrous) or "Dried Basis."
Step 3: Apply the salt correction factor (~0.85).
FAQ: Rapid Fire
Q: Can I sonicate the solution to speed up dissolution?A:Use Caution. Sonication generates local heat. Short bursts (30s) are acceptable, but prolonged sonication can induce degradation.[1] Vortexing is preferred.
Q: The CoA says 98% purity, but I get 92%. Is the batch bad?A: Not necessarily. Run a System Suitability Test with a known stable standard (e.g., Caffeine or a fresh Phenone) alongside.[1] If the stable standard looks good, your Ergotaminine likely epimerized during prep. If the stable standard also looks bad, check your column/system.
Q: How long can I keep the powder after opening?A: If stored at -20°C, desiccated, and protected from light: 2 years . Once in solution, shelf life is measured in days or weeks , not years.
References
Komarova, N., & Tolkacheva, A. (2001).[1] The separation of ergot alkaloids by HPLC.[3][4][5][6][7] Pharmaceutical Chemistry Journal. Link[1]
Taddeo, V. A., et al. (2015). Epimerization of ergot alkaloids in organic and aqueous solvents.[8][9] Toxins.[5][10] Link[1]
European Pharmacopoeia (Ph. Eur.). Ergotamine Tartrate Monograph. (Standard reference for impurity limits and separation methods). Link[1]
Hafner, M., et al. (2008).[11] Stability of ergot alkaloids in flour and baked goods. Mycotoxin Research. Link
Cayman Chemical. Dihydroergotamine (mesylate) Product Information & Stability. (Analogous salt stability data). Link
Validating Analytical Methods for Ergotaminine Methanesulfonate: A Comparative Guide
Executive Summary Ergotaminine Methanesulfonate (the S-epimer salt of Ergotamine) presents a unique analytical paradox: it is both a critical impurity to monitor in anti-migraine therapies and a valuable reference standa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ergotaminine Methanesulfonate (the S-epimer salt of Ergotamine) presents a unique analytical paradox: it is both a critical impurity to monitor in anti-migraine therapies and a valuable reference standard in its own right. Its validation is complicated by C-8 stereocenter instability , where the molecule spontaneously reverts to its R-epimer (Ergotamine) under acidic conditions, heat, or light exposure.
This guide moves beyond generic protocols to address the specific physicochemical behavior of the ergopeptine backbone. We compare the traditional HPLC-UV approach against a modern UHPLC-MS/MS workflow, validating the latter as the superior method for specificity and sensitivity in complex matrices, provided strict temperature controls are applied.
Part 1: The Challenge of Ergot Epimerization
Before validating any method, the analyst must understand the "Epimerization Trap." Ergotaminine (inactive/low-activity) and Ergotamine (active/toxic) are interconvertible.[1]
The Mechanism: Keto-enol tautomerism at the C-8 position.
The Trigger: Promoted by acidic pH (< 4.0), protic solvents, and elevated temperatures (> 25°C).
The Consequence: An analytical method that uses an acidic mobile phase at room temperature may artificially generate impurities during the run, leading to a "False Fail" in validation.
Visualization: The Epimerization Pathway
The following diagram illustrates the reversible conversion mechanism that must be controlled.
Figure 1: The reversible epimerization between Ergotamine and Ergotaminine.[1][2][3][4][5][6][7][8][9] Validation must prove the method does not induce this shift.
Part 2: Method Comparison
We evaluate two distinct approaches. The Legacy Method prioritizes stability using high pH, while the Modern Method prioritizes sensitivity and speed using UHPLC-MS/MS, mitigating instability via thermal control.
Feature
Method A: Legacy HPLC-UV (Alkaline)
Method B: Modern UHPLC-MS/MS (Acidic/Cold)
Principle
Reverse Phase with UV Detection (254 nm)
Ultra-High Performance LC with Tandem Mass Spec
Mobile Phase
Ammonium Bicarbonate (pH 9.0) / ACN
0.1% Formic Acid (pH 2.7) / ACN
Stability Risk
Low (Basic pH inhibits epimerization)
High (Acidic pH promotes it; requires cooling)
Sensitivity (LOD)
~50 ng/mL
~0.5 ng/mL
Run Time
25 - 35 minutes
8 - 12 minutes
Specificity
Moderate (Co-elution possible)
High (Mass transition filtering)
Suitability
Routine QC Assay (High Concentration)
Trace Impurity Profiling & Bioanalysis
Verdict: For validating Ergotaminine Methanesulfonate as a reference standard or in trace analysis, Method B (UHPLC-MS/MS) is recommended due to its superior specificity, provided the autosampler and column oven are kept at 10°C .
Part 3: Detailed Experimental Protocol (Method B)
Target: Validation of Ergotaminine Methanesulfonate by UHPLC-MS/MS.
Instrumentation & Conditions
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
Detector: Triple Quadrupole MS (ESI Positive Mode).
Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., ACQUITY BEH C18). Critical: Use a column with high carbon load for retention of polar salts.
Temperatures:
Column Oven: 10°C (Strict control to prevent on-column epimerization).
Autosampler: 4°C .
Mobile Phase Preparation[1][10]
Solvent A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~2.9).
Solvent B: Acetonitrile (LC-MS Grade).
Note: The ammonium formate acts as a buffer to stabilize ionization.
Note: Ergotamine and Ergotaminine share the same mass. Separation relies entirely on chromatography.
Part 4: Validation Strategy (ICH Q2(R2))
The 2024 revision of ICH Q2(R2) emphasizes "Lifecycle Management." Your validation must demonstrate the method is fit for purpose specifically regarding the epimerization risk.
Workflow Visualization
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2).
Key Validation Parameters
1. Specificity (Critical Quality Attribute)
You must prove the method separates Ergotamine (R) from Ergotaminine (S).
Protocol: Inject a mixture of Ergotamine and Ergotaminine (1:1).
Acceptance Criteria: Resolution (
) 2.0. Peak purity check using MS spectra.
2. Linearity
Range: 0.5 ng/mL to 100 ng/mL.
Protocol: Prepare 5 concentration levels.
Acceptance:
.
3. Accuracy & Precision
Protocol: Spike blank matrix (or solvent) at 50%, 100%, and 150% of target concentration.
Data Presentation:
Spike Level
Recovery (%)
RSD (%)
ICH Limit
Low (50%)
98.5
1.2
90-110%
Medium (100%)
100.2
0.8
90-110%
High (150%)
99.1
0.9
90-110%
4. Robustness (The "Stress Test")
This is where you validate the stability of the method.
Experiment: Deliberately vary the column temperature by +5°C (to 15°C).
Check: Does the Ergotamine peak appear in a pure Ergotaminine standard injection?
Pass Criteria: < 0.5% conversion to the R-epimer.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[1][8][9] European Medicines Agency.[10]
Komarova, E. L., & Tolkachev, O. N. (2001). Chemistry of the Ergot Alkaloids (Review). Pharmaceutical Chemistry Journal.
Merkel, S., et al. (2012).[11] Degradation and epimerization of ergot alkaloids after baking and in vitro digestion. Journal of Agricultural and Food Chemistry.
National Center for Biotechnology Information. PubChem Compound Summary for CID 443029, Ergotaminine.
US Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024).[1][8][9]
Comparative Potency Guide: Ergotaminine Methanesulfonate vs. Dihydroergotamine
This guide provides a rigorous technical comparison between Ergotaminine Methanesulfonate and Dihydroergotamine (DHE) Mesylate .[1] Editorial Note: It is critical to distinguish between Ergotamine (the active therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison between Ergotaminine Methanesulfonate and Dihydroergotamine (DHE) Mesylate .[1]
Editorial Note: It is critical to distinguish between Ergotamine (the active therapeutic alkaloid) and Ergotaminine (its C-8’ S-epimer, generally considered pharmacologically inert or significantly less potent).[2] This guide addresses the specific request to compare the epimer (Ergotaminine) against the hydrogenated analog (DHE) , a comparison often relevant in impurity profiling, stability indicating assays, and receptor selectivity studies.
Executive Technical Summary
The pharmacological distinction between Ergotaminine and Dihydroergotamine (DHE) represents the difference between a stereochemical impurity and a high-affinity therapeutic agonist .
Dihydroergotamine (DHE): A semi-synthetic hydrogenated derivative of ergotamine.[2] It acts as a potent agonist at serotonin 5-HT
receptors and an antagonist at -adrenergic receptors.[2] It is chemically stable and biologically active.[2]
Ergotaminine: The C-8’ S-epimer of ergotamine.[2][3] It is the thermodynamic degradation product formed via keto-enol tautomerism in aqueous solution.[2] It exhibits negligible binding affinity for 5-HT and adrenergic receptors compared to DHE, effectively serving as a "silent" isomer in potency assays.[2]
Key Takeaway: In drug development, Ergotaminine is not a competitor to DHE; it is a critical negative control and impurity marker . Its presence indicates the degradation of the active Ergotamine parent, resulting in a loss of potency.
Structural & Mechanistic Divergence
The potency gap is driven by stereochemistry at the C-8 position and saturation at the C-9,10 bond.
The biological activity of ergot alkaloids depends strictly on the spatial arrangement of the peptide moiety attached to the lysergic acid nucleus.
Active State (R): The peptide group is oriented to interact with the Aspartate residue in the GPCR binding pocket (e.g., Asp3.32 in 5-HT receptors).
Inactive State (S - Ergotaminine): The epimerization rotates the peptide group, creating a steric hindrance that prevents deep pocket insertion, reducing affinity by orders of magnitude (
) and functional potency () values.[4][5] Note that Ergotaminine is rarely characterized as a standalone drug due to inactivity; values are often derived from impurity interference studies.[2]
Data Interpretation: DHE maintains sub-nanomolar affinity for migraine-relevant receptors.[2] Ergotaminine typically shows no specific binding at physiological concentrations, confirming its status as a pharmacological "dead end."[2]
Experimental Protocols
To validate the potency difference, researchers must first ensure they are physically separating the active drug from the inactive epimer, as they co-elute in poor chromatographic conditions.
Protocol A: High-Resolution Separation (HPLC)
Objective: To quantify the ratio of Active (DHE/Ergotamine) vs. Inactive (Ergotaminine) before potency testing.
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
Mobile Phase B: Acetonitrile.
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm), maintained at 30°C.
Gradient: 20% B to 60% B over 20 minutes.
Detection: UV at 254 nm (ergoline nucleus absorption).[2]
Measurement: Incubate 60 min at 30°C. Terminate by rapid filtration. Count radioactivity.[2]
Result Calculation:
Plot % Stimulation over Basal vs. Log[Drug].
Expected DHE
: ~5-10 nM (Full Agonist).
Expected Ergotaminine
: No significant stimulation curve (Flatline) up to 10 µM.[2]
Mechanism of Action Visualization
The following diagram illustrates the divergence between the active therapeutic pathway (DHE) and the degradation pathway (Ergotaminine).
Figure 1: Pharmacological divergence.[2] DHE (Green) retains receptor fit via hydrogenation.[2] Ergotaminine (Red) loses activity via C-8 inversion.[2]
References
Silberstein, S. D., & McCrory, D. C. (2003).[2][6] Ergotamine and dihydroergotamine: history, pharmacology, and efficacy.[1][7][8][9] Headache: The Journal of Head and Face Pain.
Schiff, P. L. (2006).[2] Ergot and its alkaloids.[1][2][10][11][12][13][14][15][16][17] American Journal of Pharmaceutical Education.[2] (Detailed discussion on the inactivity of C-8 S-epimers).
Mulac, D., & Humpf, H. U. (2011).[2] Cytotoxicity and transport of ergot alkaloids in human placental cells. Toxicology.[2][15][17] (Demonstrates comparative transport/activity of epimers).
Hofmann, A. (1978).[2] Die Mutterkornalkaloide.[2][10] F. Enke Verlag.[2] (The foundational text establishing the stereochemical basis of ergot activity).
United States Pharmacopeia (USP). Ergotamine Tartrate Monograph.[2] (Defines Ergotaminine as a specific impurity to be limited to <2-3%).[2] [2]
Resolving Epimeric Complexity: High-Field 2D NMR vs. Standard 1D NMR for Ergotaminine Methanesulfonate Characterization
Ergot alkaloids present a unique analytical challenge in drug development due to their complex stereochemistry and high susceptibility to epimerization. , a potent 5-HT receptor agonist used in migraine therapy, readily...
Author: BenchChem Technical Support Team. Date: March 2026
Ergot alkaloids present a unique analytical challenge in drug development due to their complex stereochemistry and high susceptibility to epimerization. , a potent 5-HT receptor agonist used in migraine therapy, readily epimerizes at the C-8 position to form ergotaminine, an inactive and potentially toxic impurity[1]. In pharmaceutical formulations, these alkaloids are stabilized as methanesulfonate (mesylate) salts. However, can shift the equilibrium toward the 8S-epimer (ergotaminine)[2].
For quality control and regulatory compliance, distinguishing ergotaminine methanesulfonate from its active 8R-counterpart is paramount. While chromatographic methods quantify bulk purity, Nuclear Magnetic Resonance (NMR) spectroscopy remains the [3].
This guide objectively compares the performance of Standard 1D NMR (400 MHz) against High-Field 2D NMR (600 MHz) for the characterization of ergotaminine methanesulfonate, providing actionable, self-validating workflows and empirical data.
The Causality of NMR Selection: Field Strength and Dimensionality
Why do field strength and dimensionality matter for ergot alkaloids? The ergoline ring system exhibits a , which causes severe signal broadening and overlap in the aliphatic region (particularly for C-4, C-8, N-CH3, and C-9)[4].
In a standard 400 MHz 1D spectrum, the critical H-8 proton of ergotaminine is heavily obscured by overlapping piperidine ring protons. Furthermore, the methanesulfonate counterion produces a strong singlet that can mask adjacent aliphatic signals. Upgrading to a High-Field 600 MHz NMR equipped with a cryoprobe increases signal dispersion and sensitivity, allowing for the deployment of 2D techniques (HSQC, HMBC, NOESY). This is not merely an upgrade in resolution; it is a shift from inferential analysis to absolute structural proof.
Workflow for the epimerization and NMR analysis of ergotaminine methanesulfonate.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure scientific integrity, the following protocol describes a self-validating system for characterizing ergotaminine methanesulfonate, ensuring that every structural claim is internally proven by the data itself.
Step 1: Sample Preparation & Solvent Causality
Method: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) for precise chemical shift calibration (0.00 ppm).
Causality: While[5], DMSO-d6 is required here. It fully solubilizes the highly polar methanesulfonate salt and disrupts intermolecular aggregation, yielding the sharper resonance lines necessary for resolving the epimers.
Step 2: 1D 1H and 13C Acquisition (The Baseline)
Method: Acquire 1H spectra with a minimum of 64 scans and a relaxation delay (D1) of 5 seconds.
Causality: A long D1 ensures complete relaxation of the methanesulfonate methyl protons. This allows for accurate stoichiometric integration (1:1 salt-to-base ratio), self-validating the integrity of the formulated salt without relying on external mass spectrometry.
Step 3: 2D HSQC and HMBC (Carbon-Proton Mapping)
Method: Execute a multiplicity-edited HSQC experiment.
Causality: Multiplicity editing differentiates CH2 groups (blue/negative) from CH and CH3 groups (red/positive). This immediately isolates the critical C-8 methine cross-peak from the complex CH2 envelope of the ergoline D-ring, bypassing 1D overlap issues.
Step 4: 2D NOESY (Stereochemical Validation)
Method: Set the NOESY mixing time to 300-500 ms.
Validation Logic: In ergotaminine (8S), the H-8 proton is pseudo-equatorial and spatially distant from H-5. The absence of a strong NOE cross-peak between H-8 and H-5, coupled with a strong NOE between H-8 and the N-CH3 group, internally validates the 8S epimer. Conversely, ergotamine (8R) shows a strong H-8/H-5 correlation.
Comparative Performance: 400 MHz 1D vs. 600 MHz 2D NMR
Analytical Feature
Standard 1D NMR (400 MHz)
High-Field 2D NMR (600 MHz + Cryoprobe)
H-8 / H-9 Resolution
Poor; H-8 heavily overlaps with D-ring multiplet.
Excellent; complete baseline separation via HSQC.
Stereochemical Proof
Inferential (relies on literature shift matching).
Absolute (direct spatial mapping via NOESY).
Salt Stoichiometry
Good; methanesulfonate peak is distinct.
Excellent; precise integration without baseline roll.
Limit of Detection
~2-5% ergotaminine in ergotamine API.
< 0.1% ergotaminine in ergotamine via 2D cross-peaks.
Throughput
High (~10 mins per sample).
Moderate (~2-3 hours for full 2D suite).
Quantitative Data: Key Chemical Shifts
The following table summarizes the diagnostic NMR chemical shifts used to differentiate the epimers and confirm the presence of the methanesulfonate counterion.
Structural Moiety
Ergotamine (8R) ¹H (ppm)
Ergotamine (8R) ¹³C (ppm)
Ergotaminine (8S) ¹H (ppm)
Ergotaminine (8S) ¹³C (ppm)
H-9 / C-9 (Alkene)
6.35 (br s)
120.5
6.48 (br s)
122.1
H-8 / C-8 (Stereocenter)
3.42 (m)
62.8
3.15 (m)
60.4
N-CH3 (Amine methyl)
2.51 (s)
43.2
2.65 (s)
41.8
CH3SO3⁻ (Mesylate)
2.35 (s)
~39.5
2.35 (s)
~39.5
Note: Data represents typical shifts in DMSO-d6 at 298K. The methanesulfonate ¹³C signal often overlaps with the central DMSO-d6 septet at 39.52 ppm.
Conclusion
While a 400 MHz 1D NMR system is sufficient for confirming the presence of the methanesulfonate salt and assessing bulk purity, it falls short in definitively characterizing the stereochemical integrity of the C-8 position due to inherent signal overlap. For rigorous drug development, stability testing, and regulatory submissions, High-Field 600 MHz NMR paired with a 2D workflow (HSQC, HMBC, NOESY) is the superior choice. It transforms the analysis from an inferential matching exercise into a self-validating structural proof, ensuring the precise quantification of ergotaminine impurities.
References
1.[4] Cejka J., Hušák M., Kratochvíl B., Jegorov A., Cvak L. (1996). Crystal Structures of Ergot Alkaloid Derivatives. Ergometrine Maleate and Methylergometrine Maleate. Collect. Czechoslov. Chem. Commun.[Link]
2.[5] Pierri, L., Pitman, I. H., Rae, I. D., Winkler, D. A., & Andrews, P. R. (1982). Conformational analysis of the ergot alkaloids ergotamine and ergotaminine. Journal of Medicinal Chemistry.[Link]
3.[3] Schummer, C., et al. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Frontiers in Microbiology. [Link]
4.[1] Merkel, S., et al. (2012). Ergotaminine. Acta Crystallographica Section E: Crystallographic Communications.[Link]
5.[2] Basappa, P., et al. (2024). Isolation and characterization of major degradants in dihydroergotamine injection. PubMed / NIH. [Link]
Reference standard qualification for ergotaminine methanesulfonate
The following guide is a technical resource for researchers and drug development professionals involved in the CMC (Chemistry, Manufacturing, and Controls) of ergot alkaloid therapeutics. A Comparative Performance Guide...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical resource for researchers and drug development professionals involved in the CMC (Chemistry, Manufacturing, and Controls) of ergot alkaloid therapeutics.
A Comparative Performance Guide & Technical Protocol
Executive Summary: The Epimerization Challenge
In the analysis of Ergotamine Tartrate (API), the primary degradation product and process impurity is Ergotaminine , the C-8 epimer. While Ergotamine (R-configuration) is biologically active, Ergotaminine (S-configuration) is generally considered less active or inactive.[1][2][3]
The qualification of an Ergotaminine Methanesulfonate reference standard presents a unique "Heisenberg-like" analytical challenge: the analyte is chemically dynamic. In protic solvents and acidic conditions, Ergotamine and Ergotaminine undergo reversible epimerization.
This guide compares the use of a fully qualified Ergotaminine Methanesulfonate (EMS) isolated standard against alternative quantification strategies (Surrogate RRF and In-Situ Generation) and details a self-validating qualification protocol designed to overcome the epimerization trap.
Comparative Performance Guide
Objective comparison of quantification strategies for Ergotaminine impurity in drug substances.
Table 1: Performance Matrix of Quantification Strategies
Feature
Strategy A: Qualified EMS Standard (Recommended)
Strategy B: Surrogate (Ergotamine API)
Strategy C: In-Situ Generation
Method Principle
External Standard Calibration using isolated Ergotaminine Methanesulfonate.[1]
ICH Q3A/Q3B Compliant .[1] Required for late-stage development/commercial release.[1]
Early Phase Only . Acceptable for Phase I/II; risky for NDA/commercial filing.[1]
Identification Only .
Why Ergotaminine Methanesulfonate?
While Ergotamine is typically available as the Tartrate salt, the Methanesulfonate (Mesylate) form of Ergotaminine is often preferred for reference standards due to superior crystallinity and isolation purity compared to the amorphous free base or the hygroscopic tartrate of the epimer [1].
Technical Deep Dive: The Qualification Protocol
Core Directive: This protocol utilizes a Mass Balance Approach cross-validated by Quantitative NMR (qNMR) . This dual-method strategy is critical to distinguish between chemical impurity (synthetic byproducts) and stereochemical impurity (epimerization).[1]
Structural Elucidation & Identity
Before purity assignment, the scalar identity must be confirmed.[1]
1H-NMR (DMSO-d6): Focus on the C-8 proton shift. The C-8 proton in Ergotamine (R) and Ergotaminine (S) occupies different axial/equatorial environments, leading to distinct chemical shifts.
Mass Spectrometry (LC-MS/MS): Precursor ion
.[1] Note: MS cannot distinguish diastereomers alone; retention time correlation is required.
Counter-ion ID: Ion Chromatography (IC) or precipitation tests to confirm Methanesulfonate stoichiometry (1:1).
Purity Assignment Workflow (The "Self-Validating" System)
The critical flaw in standard qualification is relying solely on HPLC for purity, as the standard may epimerize during the run.
The Solution: qNMR (Internal Standard Method).[1]
qNMR is performed in a solvent where epimerization is slow (e.g., DMSO-d6) or sufficiently separated.[1] It detects the molar ratio of the target molecule directly, independent of UV response factors.
Column: C18 High pH resistant (e.g., Waters XBridge or similar).[1]
Mobile Phase: High pH (Ammonium Carbamate, pH ~9-10) is often used to suppress ionization and improve peak shape, though traditional ergot methods use acidic buffers.[1] Crucial: Use a method known to separate the C-8 epimers (
).
Calculation: % Area Normalization.
The Validation Step (qNMR):
Dissolve EMS and a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) in DMSO-d6.[1]
Calculate assay on an "as-is" basis.
Acceptance: The qNMR purity must be within ±2.0% of the Mass Balance purity (
When using the qualified standard, the analyst must prove that the "impurity" peak in the standard injection is indeed the standard and not an artifact.
Protocol: Prepare the standard solution immediately before injection. Keep autosampler temperature at 4°C.
System Suitability: Inject the standard. If a small Ergotamine (API) peak appears (e.g., <2%), it is likely due to solution equilibrium.[1] For the assignment of potency to the solid standard, these equilibrium peaks are often counted as "impurities" in the CoA, but the user must be aware they will regenerate in solution.
The following diagram illustrates the qualification workflow and the chemical relationship that necessitates this rigorous approach.
Caption: Workflow for the qualification of Ergotaminine Methanesulfonate, utilizing qNMR to validate mass balance assignments.
Caption: The reversible C-8 epimerization pathway that complicates HPLC analysis of ergot alkaloids.
References
Hofmann, A., et al. (1984).[1] Acid addition salts of dextrorotatory ergot alkaloids, a process for the preparation thereof as well as their use as medicines.[4] US Patent 4,440,772.[1] Link
ICH Expert Working Group. (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1][5] International Council for Harmonisation.[1][5] Link
ICH Expert Working Group. (2006).[1] ICH Q3B(R2): Impurities in New Drug Products.[1][5] International Council for Harmonisation.[1][5] Link
Komarova, N., et al. (2013).[1] Epimerization of ergot alkaloids in standard solutions and in food matrices.[1][3]Mycotoxin Research, 29, 163–170.[1] Link
European Directorate for the Quality of Medicines (EDQM). (2019).[1] Reference Standards and Regulatory Milestones.Link
Status: High-Priority Technical Note
Subject: Dihydroergotamine Mesylate (DHE) & Ergotamine Tartrate
Nomenclature Alert: "Ergotaminine" is the C-8 epimer (inactive isomer) of Ergotamine.[1] While "Ergotaminine Methanesulfonate" is chemically plausible as a salt of the impurity, in clinical bioequivalence (BE) contexts, the active drug formulations are Dihydroergotamine Mesylate (DHE) or Ergotamine Tartrate .[1]
This guide focuses on the comparative bioequivalence of Dihydroergotamine Mesylate (DHE) formulations (Nasal Spray vs. Powder vs. Injection), while addressing the critical analytical challenge of Ergotamine
Ergotaminine epimerization —a primary source of failure in bioequivalence studies for this class of drugs.[1]
Comparative Analysis: Formulation Performance
The following analysis compares the pharmacokinetic (PK) performance of the standard Reference Listed Drug (RLD)—DHE Mesylate Nasal Spray (Migranal)—against next-generation Intranasal Powders (e.g., STS101) and the Gold Standard (IM Injection).
Key Insight: The primary challenge in DHE bioequivalence is not just total absorption (
) but the variability of absorption ( and ) caused by the device-patient interface in liquid sprays.[1]
High variability in liquid sprays complicates BE study power calculations.[1]
Adverse Events
Nausea (High)
Nasal irritation (Mild)
Nasal discomfort (Mild)
driven side effects are lower in nasal routes vs IV/IM.[1]
Data Synthesis Source: Comparative data derived from Phase 1 trials of STS101 vs. Migranal vs. IM DHE [1][3].[1][2][3]
Scientific Integrity: The Epimerization Challenge
The "Hidden" Variable:
Ergot alkaloids (Ergotamine and DHE) are unstable.[1] They undergo reversible epimerization at the C-8 position, converting from the active L-isomer (e.g., Ergotamine) to the inactive D-isomer (e.g., Ergotaminine).[1]
Mechanism: This reaction is catalyzed by light, heat, and extremes of pH (both acidic and basic).[1]
Impact on BE: If samples are not stabilized immediately upon collection, active drug converts to inactive epimer ex vivo.[1] This artificially lowers
and , leading to Type II errors (falsely concluding non-equivalence).[1]
Storage: Plasma separated immediately and stored at
C. Do not use -20°C (epimerization continues slowly).
Phase C: Bioanalytical Method (LC-MS/MS)
Extraction: Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) under alkaline conditions (pH 9.[1]0) briefly to minimize epimerization, followed by immediate reconstitution in acidic mobile phase.
Chromatography: Reverse-phase C18 column.
Detection: Positive ion electrospray ionization (ESI+).[1]
MRM Transitions: Monitor parent drug (DHE) and internal standard (isotope-labeled DHE-
).
Resolution: Ensure chromatographic separation of the active drug from its epimer if the MS cannot distinguish them (they have identical mass).
Visualization: BE Study Workflow
Caption: Step-by-step workflow for a crossover bioequivalence study, emphasizing the mandatory washout period and chiral analysis.
References
Albrecht, D., et al. (2020). "A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular Dihydroergotamine Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects."[1][2][3] Headache: The Journal of Head and Face Pain.
U.S. Food and Drug Administration (FDA). "Draft Guidance on Dihydroergotamine Mesylate."[1] FDA Bioequivalence Recommendations.
Comparative Guide: Limit of Detection (LOD) Strategies for Ergotaminine Methanesulfonate Assays
Executive Summary & Chemical Context[1][2][3] In the analysis of Ergotamine Methanesulfonate (a therapeutic ergot alkaloid), the quantification of its C-8 epimer, Ergotaminine , is a critical quality attribute. Ergotamin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3]
In the analysis of Ergotamine Methanesulfonate (a therapeutic ergot alkaloid), the quantification of its C-8 epimer, Ergotaminine , is a critical quality attribute. Ergotaminine is considered an impurity with significantly reduced biological activity. Its determination is complicated by a reversible in situ epimerization that occurs in solution, making the Limit of Detection (LOD) not just a function of detector sensitivity, but of sample stability and chromatographic resolution.
This guide compares the two dominant methodologies for determining the LOD of Ergotaminine: HPLC-UV/FLD (Standard QC) and UHPLC-MS/MS (Trace Analysis). It provides a self-validating framework to ensure your LOD values are chemically accurate, not just mathematical artifacts.
The Core Challenge: Dynamic Epimerization
Unlike stable impurities, Ergotamine and Ergotaminine exist in a dynamic equilibrium driven by pH, light, and solvent polarity. An assay that fails to arrest this equilibrium will yield fluctuating LODs.
Figure 1: The reversible epimerization mechanism. Analysis must be performed under conditions (typically acidic, pH < 3.[1]0) that minimize the rate of this conversion.
Comparative Analysis of Methodologies
The choice of method depends on the required LOD threshold. For routine release testing (USP/EP limits), HPLC-UV is sufficient. For genotoxic impurity risk assessment or pharmacokinetic studies, UHPLC-MS/MS is required.
Data Summary Table
Feature
Method A: HPLC-UV (DAD)
Method B: UHPLC-MS/MS (MRM)
Primary Mechanism
UV Absorption (254 nm / 310 nm)
Electrospray Ionization (ESI+)
Typical LOD
0.05 – 0.10 µg/mL
0.01 – 0.05 ng/mL (approx. 1000x lower)
Linearity Range
0.5 – 100 µg/mL
0.1 – 100 ng/mL
Selectivity
Moderate (Relies on separation)
High (Mass filtration)
Matrix Effects
Low (Optical detection)
High (Ion suppression possible)
Epimerization Risk
Moderate (Longer run times)
Low (Fast run times < 5 min)
Cost per Sample
Low
High
Method A: HPLC-UV (The Standard Protocol)
This method utilizes the strong UV absorption of the ergoline ring system. While less sensitive, it is robust and sufficient for quantifying Ergotaminine at levels >0.1% relative to the parent drug.
Optimized Protocol
Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm) to ensure baseline separation of the epimers.
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (Gradient). Note: Acidic pH is crucial to stabilize the epimers.
Detection: 254 nm (universal) or 310 nm (specific to ergoline).
LOD Determination Strategy (Signal-to-Noise)
According to ICH Q2(R1), the Signal-to-Noise (S/N) approach is most practical here.
Preparation: Prepare a 10 µg/mL standard of Ergotaminine Methanesulfonate.
Dilution Series: Dilute sequentially to 1.0, 0.5, 0.1, and 0.05 µg/mL.
Injection: Inject each solution (n=3).
Calculation: Measure the height of the analyte peak (
) and the amplitude of the baseline noise ().
Criterion: The concentration yielding an S/N ratio of 3:1 is the LOD.
Method B: UHPLC-MS/MS (The High-Sensitivity Protocol)
For trace analysis, Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode is the gold standard.
Optimized Protocol
Column: Sub-2 µm C18 (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile. Volatile buffer required.
Ionization: ESI Positive Mode.
Transitions:
Quantifier: m/z 582.3
223.1 (Ergoline backbone).
Qualifier: m/z 582.3
208.1.
LOD Determination Strategy (Statistical)
Due to the low noise in MS/MS, the "Standard Deviation of the Response" method is more accurate than S/N.
Calibration: Construct a curve in the low range (e.g., 0.1 to 10 ng/mL).
Regression: Obtain the slope (
) and the standard deviation of the y-intercepts ().[2][3]
Verification: Prepare a sample at the calculated LOD concentration. Inject 6 times. The Relative Standard Deviation (RSD) must be
(or distinct from blank).
Self-Validating Experimental Workflow
To ensure "Trustworthiness," you must validate that your LOD is not an artifact of epimerization during the run. Use this workflow:
Figure 2: Self-validating workflow ensuring sample stability before LOD determination.
Step-by-Step Validation Protocol
The Stability Check (Crucial): Before running the LOD series, prepare a mid-range standard. Inject it immediately, then leave it in the autosampler for 4 hours and reinject. If the Ergotaminine peak area increases (due to conversion from Ergotamine) or decreases (degradation) by >5%, your LOD study will be invalid. Correction: Adjust solvent pH or autosampler temperature (4°C) until stability is achieved.
The Blank Offset: Inject 6 blanks. If a peak appears at the Ergotaminine retention time (carryover), the LOD is limited by this background, not the detector sensitivity.
The Confirmation: Once the LOD is calculated (e.g., 0.05 µg/mL), prepare a fresh sample at exactly that concentration. It must be visually distinguishable from the noise (S/N > 3).
References
International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
T. Komarova & O. Tolkachev. (2001). Chemistry of Ergot Alkaloids: Epimerization and Stability.[4] Pharmaceutical Chemistry Journal.
[Link]
European Medicines Agency (EMA). (2021). Assessment report on ergot alkaloids.
[Link]
Comparative Guide: Ergotamine Salt Forms & Stability Control
Topic: Comparative Analysis of Ergot Alkaloid Salts: Ergotamine Tartrate vs. Methanesulfonate (Mesylate) Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of Ergot Alkaloid Salts: Ergotamine Tartrate vs. Methanesulfonate (Mesylate)
Content Type: Publish Comparison Guide
Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Executive Summary: The Salt Selection Dilemma
In the development of ergot alkaloid therapeutics, the choice of counter-ion—Tartrate vs. Methanesulfonate (Mesylate) —is a critical determinant of physicochemical stability, bioavailability, and route of administration.
While Ergotamine Tartrate remains the pharmacopeial standard for oral and sublingual solid dosage forms, Ergotamine Methanesulfonate (Mesylate) represents a high-solubility alternative often explored for liquid, parenteral, or transdermal formulations. This guide objectively compares these forms, with a specific focus on the critical degradation pathway: the C-8 epimerization of active Ergotamine to the inactive/less active Ergotaminine .
To understand the performance difference, one must first understand the instability mechanism. Ergotamine is an ergopeptine alkaloid.[4] Its biological activity resides in the (R)-configuration at the C-8 position.[1][3]
Ergotaminine: C-8 (S) isomer (Inactive Epimer).[1][3][6][7]
The conversion (Epimerization) is spontaneous in solution, catalyzed by heat, light, and pH. The salt form influences this by altering the micro-environmental pH and solubility profile.
Visualization: The C-8 Epimerization Pathway
The following diagram illustrates the reversible conversion between the active drug and its epimer, a critical quality attribute (CQA) in salt selection.
Figure 1: The reversible epimerization of Ergotamine to Ergotaminine. Minimizing this pathway is the primary goal of salt selection.
Physicochemical Performance Comparison
Solubility & Dissolution
Ergotamine Tartrate:
Exhibits poor intrinsic water solubility.
Requires the addition of excess tartaric acid or caffeine (hydrotropic agent) to achieve therapeutic dissolution rates.
Experimental Insight: In dissolution testing (USP Apparatus 2), tartrate tablets often show a "lag time" unless formulated with super-disintegrants or caffeine complexes.
Ergotamine Mesylate:
Methanesulfonic acid is a strong acid, forming a highly dissociated salt.
Provides significantly higher aqueous solubility, making it the preferred anion for high-concentration liquid formulations (analogous to Dihydroergotamine Mesylate injections).[1][3]
Advantage:[8][9] Rapid onset of action potential in nasal or injectable delivery.
Stability Profile (Solid vs. Solution)
Solid State: Ergotamine Tartrate is superior. The crystal lattice of the tartrate salt is relatively stable against oxidation and epimerization if protected from moisture (hygroscopic).
Solution State: Ergotamine Mesylate solutions are prone to rapid degradation.
Mechanism:[8][10][11] While the low pH of mesylate solutions (pH 3.0–4.0) theoretically stabilizes the alkaloid, the high solubility exposes more molecules to solvent-mediated epimerization.[3]
Causality: Epimerization is often faster in protic solvents (water/alcohol). Because Mesylate allows for higher concentrations in these solvents, the absolute rate of Ergotaminine formation can be higher unless strictly refrigerated and buffered.
Comparative Data Summary
Parameter
Ergotamine Tartrate
Ergotamine Mesylate
Melting Point
~203°C (Decomposes)
~170–180°C (Broad range)
Hygroscopicity
High (Requires desiccant)
Very High (Deliquescent)
pH (1% Solution)
4.0 – 5.5
3.0 – 4.5
Bioavailability (Oral)
< 1% (High First Pass)
< 1% (High First Pass)
Bioavailability (IV/IM)
N/A (Rarely used)
100% (Theoretical/Analogous)
Experimental Protocols (Self-Validating Systems)
As a formulation scientist, you must validate these differences experimentally. Below are two field-proven protocols.
Protocol A: Differential Solubility Profiling
Objective: To quantify the solubility advantage of the Mesylate salt over the Tartrate.
Preparation: Prepare saturated solutions of Ergotamine Tartrate and Ergotamine Mesylate in degassed water, pH 1.2 buffer (Simulated Gastric Fluid), and pH 6.8 buffer.
Equilibration: Shake flasks at 25°C for 24 hours. Protect from light (amber glass).
Filtration: Filter through 0.45 µm PVDF filters (minimize adsorption).
Quantification: Analyze via HPLC-UV (254 nm).
Validation: Check for the presence of Ergotaminine in the filtrate. If Ergotaminine > 2%, the solubility data is compromised by degradation.
Use this workflow to determine the appropriate salt for your specific drug delivery system.
Figure 2: Decision tree for selecting between Tartrate and Mesylate salts based on formulation route and solubility requirements.
Conclusion
For Ergotamine , the Tartrate salt remains the industry standard for solid oral dosage forms due to its superior solid-state stability and established regulatory history. However, for novel delivery systems requiring high aqueous solubility (e.g., microneedle patches or intranasal sprays), Ergotamine Methanesulfonate (Mesylate) offers a necessary physicochemical advantage.[3]
Researchers must trade off this solubility against the increased risk of Ergotaminine formation. Any development utilizing the Mesylate salt must include rigorous pH control and cold-chain storage to mitigate the thermodynamic drive toward the inactive epimer.
References
Lipton, R. B. (1997). Ergotamine Tartrate and Dihydroergotamine Mesylate: Safety Profiles. Headache: The Journal of Head and Face Pain. Link
Schummer, C., et al. (2020). Epimerization of ergot alkaloids in feed. Food Control. Link
PubChem. (2025).[12][13] Ergotamine Tartrate Compound Summary. National Library of Medicine. Link[1][3]
PubChem. (2025).[12][13] Dihydroergotamine Mesylate Compound Summary. National Library of Medicine. Link
Brownell, C. R., Shiu, G. K., & Croitoru, A. (1998).[3][9] Stability of Ergotamine Tartrate Sublingual Tablets. Journal of Food and Drug Analysis. Link
Tfelt-Hansen, P., et al. (2000).[1][3] Ergotamine in the acute treatment of migraine: a review and European consensus. Brain. Link[1][3]
Publish Comparison Guide: FTIR Spectra of Ergot Alkaloid Polymorphs & Epimers
The following guide provides an in-depth technical comparison of FTIR spectral characteristics for Ergot Alkaloid polymorphs, specifically focusing on Dihydroergotamine (DHE) Mesylate and the critical differentiation of...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of FTIR spectral characteristics for Ergot Alkaloid polymorphs, specifically focusing on Dihydroergotamine (DHE) Mesylate and the critical differentiation of its inactive epimer, Ergotaminine .
Executive Summary
In the development of ergot alkaloid therapeutics (e.g., anti-migraine agents), controlling solid-state forms is critical for bioavailability and stability. This guide compares the FTIR spectral fingerprints of Dihydroergotamine Mesylate (DHE) polymorphs and establishes the spectral distinction between the active Ergotamine and its inactive C-8 epimer, Ergotaminine .
Note on Nomenclature: While "Ergotaminine Methanesulfonate" is chemically possible, Ergotaminine is primarily characterized as the inactive degradation impurity of Ergotamine. The standard pharmaceutical mesylate salt is Dihydroergotamine Mesylate . This guide addresses the characterization of the mesylate salt polymorphs and the detection of the ergotaminine impurity.
Part 1: Chemical & Polymorphic Context
The ergot alkaloids exist in a delicate equilibrium. The C-8 chiral center is susceptible to epimerization, converting the active "-ine" form (e.g., Ergotamine) to the inactive "-inine" form (e.g., Ergotaminine).[1][2][3]
Entity
Chemical Role
Key Solid-State Risk
Dihydroergotamine Mesylate (DHE)
Active Pharmaceutical Ingredient (API)
Polymorphism (Crystalline vs. Amorphous) affects solubility.[2]
Ergotaminine
Inactive Epimer (Impurity)
Spontaneous formation in solution/solid state; crystallizes in P21 monoclinic form.[4]
Methanesulfonate (Mesylate)
Counter-ion
Provides distinct S=O stretching bands in FTIR (1040–1200 cm⁻¹).[2]
Epimerization & Polymorph Pathway
The following diagram illustrates the relationship between the active drug, the impurity, and their solid-state forms.
Figure 1: Epimerization and crystallization pathways for Ergotamine and Dihydroergotamine Mesylate.[2]
Part 2: FTIR Spectral Comparison
FTIR is the primary orthogonal tool to XRD for distinguishing these forms because the hydrogen-bonding network (which differs between polymorphs and epimers) dramatically shifts the Amide I and II bands.
1. Dihydroergotamine Mesylate: Crystalline vs. Amorphous
The mesylate salt exhibits strong sulfonate bands that can obscure the fingerprint region. Focus on the Carbonyl (C=O) and N-H regions for polymorphic distinction.
Distinct Doublet : Sharp bands at ~1160 and 1210 cm⁻¹.
Merged Band : Loss of resolution in the S=O stretching region.
Fingerprint
700 – 900
C-H Out-of-Plane
Rich Detail : Multiple sharp peaks (lattice modes).[2]
Featureless : Smoothed baseline with few distinct peaks.
2. Distinguishing Ergotamine (Active) vs. Ergotaminine (Impurity)
The epimerization at C-8 changes the conformation of the peptide ring from a "folded" state (Ergotamine) to a more "extended" state (Ergotaminine), altering intramolecular hydrogen bonding.
Ergotamine (Active) : Exhibits a strong intramolecular H-bond involving the amide proton.[2] This shifts the Amide I band to a lower frequency (red shift) relative to the non-bonded state.
Ergotaminine (Inactive) : The conformational change disrupts this specific H-bond.[2]
Key Differentiator : Look for a shift in the Amide I (C=O) region. Ergotaminine often shows a shift of +10 to +20 cm⁻¹ (blue shift) compared to Ergotamine due to the loss of the strong intramolecular hydrogen bond.
Part 3: Experimental Protocol (ATR-FTIR)
To ensure reproducibility and avoid inducing polymorphic transitions during sample prep (e.g., pressure from KBr pelleting), Attenuated Total Reflectance (ATR) is the mandatory standard.
Equipment & Parameters
Instrument : FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).
Accessory : Diamond ATR (Single bounce).
Detector : DTGS or MCT (Liquid N2 cooled for high sensitivity).
Background Collection : Clean the diamond crystal with isopropanol. Collect an air background spectrum.
Sample Loading : Place ~5–10 mg of the powder sample onto the center of the crystal.
Critical Step: Ensure the sample covers the "sweet spot" (active area) of the crystal.
Compression : Apply consistent pressure using the ATR anvil.
Caution: For metastable polymorphs, excessive pressure can induce a phase transition (piezochromism). Use a torque-limited press if available.[2]
Acquisition : Collect the sample spectrum.
Post-Processing : Apply ATR Correction (if quantitative comparison is needed) to account for penetration depth dependence on wavelength.
Data Analysis : Focus on the 1700–1500 cm⁻¹ (Amide) and 1250–1000 cm⁻¹ (Sulfonate) regions.
Validation Check
Self-Validating Signal : The Mesylate band at ~1040 cm⁻¹ (S-O symmetric stretch) serves as an internal standard.[2] It should remain relatively constant in position; if this band shifts significantly, suspect chemical degradation or hydration changes rather than simple polymorphism.
Part 4: Comparative Data Table
Feature
DHE Mesylate (Crystalline)
DHE Mesylate (Amorphous)
Ergotaminine (Impurity)
3200–3400 cm⁻¹
Sharp N-H stretches
Broad O-H/N-H "hump"
Sharp, distinct N-H pattern
1650–1690 cm⁻¹
Split/Sharp (Lattice H-bonds)
Broad/Single (Disordered)
Blue-shifted (+10-20 cm⁻¹ vs Active)
1000–1250 cm⁻¹
Sharp Mesylate bands
Broad Mesylate envelope
Weak/No Mesylate bands (if free base)
Solubility
Low
High
Very Low (Precipitates)
References
Merkel, S., et al. (2012).[5] "Ergotaminine."[5][6][7][8][9][10][11][12] Acta Crystallographica Section E, 68(2), o610. Link
Defines the crystal structure and H-bonding network of the Ergotaminine epimer.
Coblentz Society. "Ergotamine, dihydro, methanesulfonate (salt) IR Spectrum." NIST Chemistry WebBook. Link
Authoritative reference spectrum for DHE Mesyl
Auerbach, M., et al. (2014). "Polymorphism and Crystallization of Active Pharmaceutical Ingredients." ResearchGate.[13] Link
General principles of FTIR characteriz
Pierri, L., et al. (1982).[4] "Conformational analysis of the ergot alkaloids ergotamine and ergotaminine." Journal of Medicinal Chemistry. Link
Mechanistic explanation of the conformational changes (folded vs extended)
Executive Safety & Operational Summary The Core Directive: Ergotaminine methanesulfonate is a high-potency ergot alkaloid derivative. While it is an isomer of the federally P-listed Ergotamine Tartrate (P042), it possess...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety & Operational Summary
The Core Directive: Ergotaminine methanesulfonate is a high-potency ergot alkaloid derivative. While it is an isomer of the federally P-listed Ergotamine Tartrate (P042), it possesses distinct chemical properties.[1] Do not treat this as standard organic waste.
The primary risks are vasoconstriction (leading to ischemia) and reproductive toxicity (teratogenicity). Because the methanesulfonate salt form increases water solubility, this compound poses a severe threat to aquatic ecosystems if it enters municipal water systems.
Operational Mandate:
Zero Drain Disposal: Under no circumstances shall this compound enter the sink.
Thermal Destruction: The only validated disposal method is high-temperature incineration (>1000°C).
Segregation: Isolate from oxidizers and strong acids to prevent uncontrolled decomposition.
Hazard Profile & Regulatory Classification
To ensure compliance and safety, we must look beyond the basic Safety Data Sheet (SDS) and understand the mechanistic hazards.
Potent vasoconstrictor; risk of peripheral ischemia.[1]
Reproductive Risk
Category 1B / H360
CRITICAL: Pregnant personnel must not handle waste.
RCRA Status (US)
Toxic / Hazardous (Not explicitly P-listed by CAS)
Best Practice:[1] Manage as P-Listed Equivalent (Acute Hazardous Waste) due to potency.[1]
Waste Code
D001 (if flammable solvent), D003 (Reactive - rare), or State-Specific (e.g., WT01 in WA).[1]
Default to Cytotoxic/Pharmaceutical Waste stream.
Scientist's Note on Regulatory Nuance:
While Ergotamine Tartrate is explicitly listed as P042 (Acute Hazardous Waste) by the EPA, Ergotaminine (the isomer) usually lacks a specific P-code entry. However, due to its structural integrity and similar toxicity profile, you must manage it with the same rigor as P-listed waste. If you triple-rinse a vial, the rinsate itself becomes acute hazardous waste.[1]
Disposal Workflows & Decision Logic
The following diagram illustrates the decision logic for segregating Ergotaminine waste. This ensures you do not contaminate non-hazardous streams or create incompatible mixtures.
Figure 1: Waste segregation logic. Note that "Trace" items are sent directly to incineration containers (Stream D) rather than being rinsed, to prevent generating hazardous rinsate.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Substance)
Context: Expired standards or spill cleanup material.
PPE Requirements: Double nitrile gloves (0.11mm min), lab coat, safety goggles, and a P100/N95 respirator (powder form is an inhalation hazard).
Primary Containment: Transfer the substance into a screw-top amber glass jar. Why Amber? Ergot alkaloids are photosensitive; degradation products can be unpredictable.
Secondary Containment: Place the jar into a clear, sealable polyethylene bag (4 mil thickness).
Solvent Compatibility: Determine if your carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Water).
Segregation: Pour into the appropriate High-Density Polyethylene (HDPE) carboy.
Critical Step: Do not fill >90% capacity to allow for thermal expansion.
Deactivation (NOT RECOMMENDED): Do not attempt to oxidize with bleach (sodium hypochlorite) in the lab.
Scientific Rationale: While bleach can oxidize the indole ring, it often creates chlorinated byproducts that are environmental toxins. High-temperature incineration is the only method that guarantees the destruction of the ergoline ring system.
Tagging: The waste tag must explicitly state "Contains Ergot Alkaloids - High Potency." This alerts the disposal vendor to use the highest temperature burn profile.
Protocol C: Emergency Spill Response
If a spill occurs (>10mg), execute this self-validating response loop:
Figure 2: Immediate spill response workflow.[1] Note that soap/water is preferred over organic solvents for cleaning to prevent spreading the alkaloid through increased solubility/permeation.
References & Authority
PubChem. (n.d.). Ergotaminine Compound Summary. National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information: Ergot Alkaloids. Retrieved from [Link]
Personal protective equipment for handling Ergotaminine methanesulfonate
This guide outlines the rigorous safety, operational, and logistical protocols required for handling Ergotaminine methanesulfonate . Notice: Ergotaminine is the C-8 epimer of Ergotamine.[1][2] While often cited as having...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the rigorous safety, operational, and logistical protocols required for handling Ergotaminine methanesulfonate .
Notice: Ergotaminine is the C-8 epimer of Ergotamine.[1][2] While often cited as having lower biological activity than Ergotamine, it is capable of epimerization (reverting to the highly potent Ergotamine) in solution under specific pH and light conditions.[2][3] Therefore, all safety protocols must mirror those of Ergotamine , treating this substance as a potent vasoconstrictor and reproductive toxin.[2]
Scientific Grounding & Hazard Profile
To ensure safety compliance, researchers must understand the mechanism of toxicity, not just the rules.[2]
Pharmacological Mechanism: Ergot alkaloids act as partial agonists or antagonists at
-adrenergic , dopaminergic , and serotonergic (5-HT) receptors.[1][2][3][4]
Primary Risk (Vasoconstriction): Potent agonism of 5-HT
and -adrenergic receptors causes sustained vasoconstriction.[1][2][3][4] Chronic or acute exposure can lead to ergotism (St. Anthony’s Fire), characterized by peripheral ischemia, paresthesia, and potentially gangrene.[2][3][5]
Reproductive Risk: Ergot alkaloids are uterotonic.[1][4] Exposure poses a significant risk of inducing uterine contractions or fetal harm (Pregnancy Category X/D historically).[1][2][4]
Prevents absorption through mucous membranes via dust.[1][4]
Operational Workflow: Handling & Solubilization
The following workflow utilizes a "Containment First" approach.
Visualizing the Safety Logic
Figure 1: Sequential safety logic for handling high-potency ergot alkaloids.
Step-by-Step Protocol
Step 1: Engineering Controls Setup
Primary Barrier: All powder handling must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1][4]
Static Control: Use an ionizing bar or anti-static gun.[1][4] Ergot salts are often fluffy and prone to static fly-off.[1][2][4]
Step 2: Weighing (The Critical Moment)
Place a pre-tared vial inside the hood.
Open the bulk container only inside the hood.
Transfer the required mass using a disposable anti-static spatula.[1]
Immediately recap both the bulk container and the weighing vial.
Wipe down the exterior of the weighing vial with a solvent-dampened wipe (ethanol/methanol) before removing it from the hood.[1][2][4]
Step 3: Solubilization
Solvent Choice: Ergotaminine methanesulfonate is soluble in small amounts of organic solvents (DMSO, Methanol).[1][2][3][4]
Acidification: To improve stability and prevent isomerization, maintain a slightly acidic pH (using tartaric acid or methanesulfonic acid traces) if storing for >24 hours.[1][2][3][4]
Dissolution: Add solvent directly to the weighing vial to avoid transferring dry powder.[1]
Ergot alkaloids degrade under strong oxidation.[1][4]
Surface Decon: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) , followed by water, then 70% Ethanol.[2][3][4] The bleach oxidizes the alkaloid structure, rendering it inactive.
Emergency Response & Spill Management
Spill Decision Matrix
Figure 2: Decision tree for immediate spill remediation.
Exposure First Aid:
Inhalation: Move to fresh air immediately. Seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes .[1][4][8] Do not scrub hard (avoids abrading skin and increasing absorption).[1][2][4]
Ingestion: Do NOT induce vomiting. Transport to ER immediately.
Waste Disposal Logistics
Categorization: Classify as "P-Listed" or equivalent acutely hazardous pharmaceutical waste depending on local regulations (e.g., RCRA in the US).
Segregation: Do not mix with general solvent waste.[1][4] Use a dedicated container labeled "High Potency - Ergot Alkaloids."[1][2][4]
Destruction: The only acceptable disposal method is High-Temperature Incineration .[1][4]
References
PubChem. (n.d.).[1][4] Ergotamine methanesulfonate (Compound).[1][4][7][9][10][11][12][13] National Library of Medicine.[1] Retrieved from [Link][1][2][3][4]
European Chemicals Agency (ECHA). (n.d.).[1][4] Ergotamine tartrate - Substance Information.[1][2][4][6][8][12] Retrieved from [Link][1][2][3][4]
National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1][2][4] Emergency Response Safety and Health Database: Ergot Alkaloids.[1] Centers for Disease Control and Prevention.[1]
Graham, A. N., et al. (1984).[2][4] Ergotamine toxicity and serum concentrations of ergotamine in migraine patients.[1][14] Human Toxicology.[1][4][8][14] Retrieved from [Link]